Ethyl 3-oxodecanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKPCVHTRBTTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884581 | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13195-66-9 | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, 3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-oxodecanoate chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and key experimental protocols for ethyl 3-oxodecanoate. The information is intended to support research and development activities by offering a consolidated resource for the characterization and synthesis of this β-keto ester.
Chemical and Physical Properties
This compound is a β-keto ester with the molecular formula C₁₂H₂₂O₃. It is a liquid at room temperature and serves as a versatile intermediate in organic synthesis.[1] The following tables summarize its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 13195-66-9 | PubChem[2] |
| Molecular Formula | C₁₂H₂₂O₃ | PubChem[2] |
| Molecular Weight | 214.30 g/mol | PubChem[2] |
| InChI Key | YZKPCVHTRBTTAX-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes | Source |
| Physical Form | Liquid | At room temperature | Sigma-Aldrich[1] |
| Boiling Point | 258.8 ± 8.0 °C | Predicted at 760 mmHg | Chemsrc[3] |
| Density | 0.9 ± 0.1 g/cm³ | Predicted | Chemsrc[3] |
| Flash Point | 104.6 ± 18.5 °C | Predicted | Chemsrc[3] |
| Refractive Index | 1.436 | Predicted | Chemsrc[3] |
| LogP (XLogP3-AA) | 3.3 | Computed | PubChem[2] |
| Topological Polar Surface Area | 43.4 Ų | Computed | PubChem[2] |
| Rotatable Bond Count | 10 | Computed | PubChem[2] |
Keto-Enol Tautomerism
A critical chemical property of this compound, like other β-keto esters, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is fundamental to its reactivity and spectroscopic characterization.
The enol form is stabilized by the conjugation of the C=C double bond with the ester carbonyl group and through the formation of a stable, six-membered intramolecular hydrogen bond.[4] The position of this equilibrium is sensitive to factors such as the solvent and temperature.[4] Non-polar solvents tend to favor the enol form, whereas polar solvents shift the equilibrium toward the keto form.[4]
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Data (Predicted)
Experimental spectra for this compound are not widely available. The following data is predicted based on the analysis of structurally similar compounds, such as ethyl 3-oxoheptanoate, and general principles of spectroscopy for β-keto esters.[5] The presence of both keto and enol tautomers in solution will result in two sets of signals for the atoms involved in the tautomerism.[4]
Table 3: Predicted ¹H NMR Spectroscopic Data (Keto Form) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.19 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ~3.42 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- |
| ~2.53 | Triplet (t) | 2H | -C(=O)CH₂ (CH₂)₅CH₃ |
| ~1.55-1.65 | Multiplet (m) | 2H | -CH₂CH₂ (CH₂)₄CH₃ |
| ~1.25-1.35 | Multiplet (m) | 8H | -(CH₂ ₄)CH₃ & -OCH₂CH₃ |
| ~0.88 | Triplet (t) | 3H | -(CH₂)₆CH₃ |
Table 4: Predicted ¹³C NMR Spectroscopic Data (Keto Form) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~203.0 | C =O (Ketone) |
| ~167.5 | C =O (Ester) |
| ~61.5 | -OCH₂ CH₃ |
| ~49.8 | -C(=O)CH₂ C(=O)- |
| ~43.5 | -C(=O)CH₂ (CH₂)₅CH₃ |
| ~31.6 | -CH₂CH₂ (CH₂)₄CH₃ |
| ~28.8 | -(CH₂ )- (Alkyl Chain) |
| ~23.5 | -(CH₂ )- (Alkyl Chain) |
| ~22.5 | -(CH₂ )- (Alkyl Chain) |
| ~14.1 | -OCH₂CH₃ |
| ~14.0 | -(CH₂)₆CH₃ |
Table 5: Predicted Infrared (IR) Spectroscopic Data Sample Preparation: Neat liquid, thin film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955-2855 | Strong | C-H (Aliphatic) Stretch |
| ~1745 | Strong | C=O (Ester) Stretch |
| ~1720 | Strong | C=O (Ketone) Stretch |
| ~1650 | Medium-Weak | C=C (Enol) Stretch |
| ~1250-1150 | Strong | C-O (Ester) Stretch |
Experimental Protocols
The most common method for synthesizing β-keto esters like this compound is the crossed Claisen condensation. This protocol involves the base-promoted condensation of ethyl octanoate and ethyl acetate.
Materials:
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous ethanol (if using NaOEt) or anhydrous tetrahydrofuran (THF) (if using NaH)
-
Ethyl octanoate
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, suspend sodium hydride in anhydrous THF.
-
Enolate Formation: Cool the base solution/suspension to 0 °C in an ice bath. Slowly add ethyl acetate dropwise to the flask with vigorous stirring. Allow the mixture to stir for 1 hour at this temperature to ensure complete formation of the enolate.
-
Condensation: Add a solution of ethyl octanoate in the reaction solvent dropwise to the enolate mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic (pH ~5-6).
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Cap the NMR tube and invert it several times to ensure a homogeneous solution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used.
Infrared (IR) Spectroscopy:
-
Sample Preparation (Neat Liquid): As this compound is a liquid, the spectrum can be acquired as a thin film. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Data Acquisition: Perform a background scan with the empty salt plates in the beam path.
-
Place the prepared sample plates in the spectrometer's sample holder.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat.
-
Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
Ethyl 3-oxodecanoate CAS number and structure
An In-Depth Technical Guide to Ethyl 3-oxodecanoate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a valuable β-keto ester in organic synthesis. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and applications.
Chemical Identity and Structure
CAS Number: 13195-66-9[1]
This compound is a β-keto ester characterized by a ten-carbon acyl chain. Its structure features a ketone at the third carbon position relative to the ester group. This arrangement of functional groups makes the methylene protons at the C2 position acidic, rendering the molecule a versatile precursor in various carbon-carbon bond-forming reactions.
IUPAC Name: this compound Canonical SMILES: CCCCCCCC(=O)CC(=O)OCC
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.301 g/mol [1] |
| Density | 0.9 ± 0.1 g/cm³[1] |
| Boiling Point | 258.8 ± 8.0 °C at 760 mmHg[1] |
| Flash Point | 104.6 ± 18.5 °C[1] |
| LogP | 3.90[1] |
| Refractive Index | 1.436[1] |
Synthesis of this compound
The primary method for synthesizing β-keto esters such as this compound is the Claisen condensation .[2][3][4] This reaction involves the base-promoted condensation of two ester molecules. For the synthesis of this compound, a crossed Claisen condensation between ethyl octanoate and ethyl acetate is a suitable approach.
Experimental Protocol: Crossed Claisen Condensation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl octanoate
-
Ethyl acetate
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid (HCl) or acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with sodium ethoxide (1.0 equivalent) and anhydrous ethanol.
-
Addition of Esters: A mixture of ethyl octanoate (1.0 equivalent) and ethyl acetate (1.0 equivalent) is added dropwise to the stirred suspension of sodium ethoxide in ethanol at room temperature.
-
Reaction: The reaction mixture is gently heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then cooled in an ice bath and acidified with dilute hydrochloric acid or acetic acid.
-
Extraction: The product is extracted with diethyl ether. The organic layers are combined and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Applications in Research and Drug Development
This compound serves as a key building block in organic synthesis. Its reactive nature, stemming from the β-keto ester moiety, allows for a variety of chemical transformations.
-
Synthesis of Heterocyclic Compounds: The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many pharmacologically active molecules.
-
Acetoacetic Ester Synthesis: The acidic α-protons can be readily removed by a base to form an enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation provide a route to substituted ketones.
-
Precursor to Complex Molecules: In drug discovery, derivatives of β-keto esters are utilized as intermediates in the synthesis of more complex and biologically active compounds.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound via a crossed Claisen condensation.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of Ethyl 3-Oxodecanoate from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-oxodecanoate, a valuable β-keto ester intermediate, utilizing the well-established acetoacetic ester synthesis pathway. The core of this method involves the alkylation of ethyl acetoacetate's α-carbon.[1] This document details the underlying mechanism, provides a step-by-step experimental protocol, and presents key reaction data in a structured format.
Reaction Principle and Mechanism
The synthesis of this compound from ethyl acetoacetate is a classic example of the acetoacetic ester synthesis, a method used to form a carbon-carbon bond at the α-carbon of a ketone.[2][3] The overall process can be broken down into two primary stages: enolate formation and alkylation.
Stage 1: Enolate Formation
The process begins with the deprotonation of ethyl acetoacetate at the α-carbon, which is positioned between two carbonyl groups. These α-hydrogens are significantly acidic (pKa ≈ 10-11) due to the resonance stabilization of the resulting conjugate base, the enolate.[4] A strong base, typically sodium ethoxide (NaOEt) generated in situ from sodium and ethanol, is used to quantitatively form the enolate.[2][5] The use of an alkoxide base that matches the ester's alkyl group (ethoxide for an ethyl ester) prevents transesterification as a side reaction.[4]
Stage 2: Alkylation
The generated enolate is a potent carbon-centered nucleophile. It readily reacts with a suitable electrophile, in this case, a primary alkyl halide, via a bimolecular nucleophilic substitution (SN2) reaction.[6][7] To synthesize this compound, which has a ten-carbon backbone, a six-carbon chain must be introduced. Therefore, 1-bromohexane is the appropriate alkylating agent. The enolate attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming a new carbon-carbon bond.[7][8]
This two-stage process effectively converts ethyl acetoacetate into ethyl 2-hexylacetoacetate, which is systematically named this compound. While the traditional acetoacetic ester synthesis often concludes with acidic hydrolysis and thermal decarboxylation to yield a methyl ketone, this final step is omitted to isolate the target β-keto ester.[4][8][9]
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a standard procedure for the alkylation of ethyl acetoacetate.[10]
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.
-
Heating mantle.
-
Absolute ethanol.
-
Sodium metal.
-
Ethyl acetoacetate (reagent grade).
-
1-Bromohexane.
-
Separatory funnel, distillation apparatus.
-
Drying agent (e.g., anhydrous sodium sulfate).
Procedure:
-
Preparation of Sodium Ethoxide: In a 1-liter three-neck flask, place 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of metallic sodium in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow the sodium to dissolve completely, which may take several hours.[10]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 65 g (0.5 mol) of ethyl acetoacetate dropwise from the addition funnel while stirring.
-
Alkylation: Start heating the solution to a gentle reflux. Add 90.75 g (0.55 mol) of 1-bromohexane dropwise over approximately two hours, maintaining the reflux. An excess of the alkyl halide helps drive the reaction to completion.[10]
-
Reaction Completion and Workup: After the addition is complete, continue to heat under reflux with stirring until the mixture is neutral to moist litmus paper. This indicates the consumption of the basic enolate. The formation of a precipitate (sodium bromide) will be observed.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the washings with the filtrate.[10]
-
Purification: Remove the bulk of the ethanol from the filtrate by distillation at atmospheric pressure. The remaining crude product is then purified by vacuum distillation. Collect the fraction corresponding to this compound.[10]
Quantitative Data Summary
The following table summarizes the quantitative aspects of the synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl Acetoacetate | 0.5 mol (65.07 g) | Limiting Reagent |
| Sodium | 0.5 atom (11.5 g) | For generating the base |
| 1-Bromohexane | 0.55 mol (90.75 g) | Slight excess to ensure complete reaction[10] |
| Absolute Ethanol | 250 mL | Solvent |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | Temperature of boiling ethanol |
| Reaction Time | ~3-4 hours | Post-addition of alkyl halide |
| Product | ||
| Product Name | This compound | |
| Molar Mass | 200.28 g/mol | |
| Theoretical Yield | 100.14 g | Based on ethyl acetoacetate |
| Expected Yield | 69-72% | Based on similar alkylations[10] |
| Expected Boiling Point | ~120-125 °C at 15 mmHg | Estimated based on similar compounds |
Signaling Pathway and Workflow Visualization
The chemical transformation can be visualized to clarify the structural changes occurring during the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. grokipedia.com [grokipedia.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactivity: Decarboxylation [employees.csbsju.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 3-oxodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxodecanoate, a long-chain β-keto ester, is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its chemical behavior is significantly influenced by the phenomenon of keto-enol tautomerism, an equilibrium between its keto and enol forms. Understanding and controlling this equilibrium is crucial for optimizing reaction conditions, predicting product outcomes, and ensuring the purity and stability of synthetic intermediates. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, including the underlying principles, factors influencing the equilibrium, detailed experimental protocols for its characterization, and quantitative data for analogous compounds to serve as a predictive framework.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol isomer, which contains a hydroxyl group bonded to a carbon-carbon double bond.[1] For β-keto esters like this compound, the enol form is significantly stabilized by two key factors:
-
Conjugation: The carbon-carbon double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more stable, delocalized π-system.[1]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable, six-membered ring through an intramolecular hydrogen bond with the ketone's carbonyl oxygen. This is a particularly strong stabilizing interaction in non-polar solvents.[1]
The position of this equilibrium is highly sensitive to the surrounding environment, most notably the solvent.[2]
Quantitative Analysis of the Tautomeric Equilibrium
Table 1: Keto-Enol Equilibrium Data for Ethyl Acetoacetate in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enol (at ~32-33°C) | Keq ([enol]/[keto]) |
| Hexane | 1.9 | 46.4 | 0.86 |
| Carbon Tetrachloride | 2.2 | 32.7 | 0.49 |
| Benzene | 2.3 | 21.9 | 0.28 |
| Diethyl Ether | 4.3 | 27.1 | 0.37 |
| Chloroform | 4.8 | 15.3 | 0.18 |
| Ethanol | 24.6 | 12.0 | 0.14 |
| Acetone | 20.7 | 10.6 | 0.12 |
| Acetonitrile | 37.5 | 7.9 | 0.09 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 2.1 | 0.02 |
| Water | 80.1 | 0.4 | < 0.01 |
Note: Data is for ethyl acetoacetate and serves as an illustrative proxy for the behavior of this compound.
The general trend observed is that non-polar, aprotic solvents favor the enol tautomer, where the intramolecular hydrogen bond is a dominant stabilizing force. Conversely, polar, protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor.[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the qualitative and quantitative analysis of keto-enol tautomerism, as the interconversion between tautomers is typically slow on the NMR timescale.[1]
Table 2: Typical ¹H NMR Chemical Shifts for the Tautomers of a β-Keto Ester
| Tautomer | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Keto | α-CH₂ | ~3.4 - 3.6 | singlet |
| -COCH₃ (analogous) | ~2.2 | singlet | |
| Enol | Enolic OH | ~12.0 - 12.5 | broad singlet |
| Vinylic =CH- | ~5.0 - 5.1 | singlet | |
| =C-CH₃ (analogous) | ~1.9 - 2.0 | singlet | |
| Both | -OCH₂CH₃ | ~4.1 - 4.2 | quartet |
| -OCH₂CH₃ | ~1.2 - 1.3 | triplet |
Note: Chemical shifts are based on ethyl acetoacetate in CDCl₃ and may vary slightly for this compound and in different solvents.
Table 3: Predicted ¹³C NMR Chemical Shifts for the Tautomers of this compound
| Tautomer | Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Keto | C=O (Ketone) | ~202 |
| C=O (Ester) | ~171 | |
| α-CH₂ | ~50 | |
| Enol | =C-OH | ~175 |
| C=O (Ester) | ~172 | |
| =CH- | ~90 |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
The Claisen condensation is a standard method for the synthesis of β-keto esters. A crossed Claisen condensation between ethyl octanoate and ethyl acetate can be employed, though this can lead to a mixture of products. A more controlled approach involves the acylation of the enolate of ethyl acetate with octanoyl chloride.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Octanoyl chloride
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Addition of Ester: Slowly add ethyl acetate (1.0 equivalent) to the LDA solution at -78°C and stir for 1 hour to ensure complete enolate formation.
-
Acylation: Add a solution of octanoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78°C.
-
Reaction Monitoring: Allow the reaction to stir at -78°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
NMR Spectroscopic Analysis of Tautomeric Equilibrium
Procedure:
-
Sample Preparation: Prepare solutions of this compound (approximately 0.1 M) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25°C). Ensure a sufficient relaxation delay to allow for accurate integration.
-
Data Processing: Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integration: Integrate the signal corresponding to the α-methylene protons (-CH₂-) of the keto form (Iketo) and the vinylic proton (=CH-) of the enol form (Ienol).
-
Calculation of Tautomer Ratio and Keq:
-
Since the keto signal represents two protons and the enol signal represents one proton, the molar ratio is calculated as:
-
% Keto = [Iketo / (Iketo + 2 * Ienol)] * 100
-
% Enol = [(2 * Ienol) / (Iketo + 2 * Ienol)] * 100
-
-
The equilibrium constant is then calculated as:
-
Keq = % Enol / % Keto
-
-
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate the core concepts discussed in this guide.
Caption: Keto-enol equilibrium of this compound.
Caption: Influence of solvent polarity on the tautomeric equilibrium.
Caption: Workflow for NMR-based quantification of tautomers.
Conclusion
The keto-enol tautomerism of this compound is a critical aspect of its chemistry that dictates its reactivity and physicochemical properties. While the equilibrium position is influenced by various factors, the choice of solvent plays a paramount role. Non-polar solvents favor the enol form through the stabilization of an intramolecular hydrogen bond, whereas polar solvents favor the keto form. The quantitative analysis of this equilibrium is most reliably achieved through ¹H NMR spectroscopy by integrating the distinct signals of the keto and enol tautomers. The experimental protocols and predictive data provided in this guide offer a robust framework for researchers and drug development professionals to understand, control, and utilize the unique chemistry of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to Ethyl 3-oxodecanoate and its Role as a Beta-Keto Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-oxodecanoate (CAS 13195-66-9) is a beta-keto ester that serves as a versatile intermediate in organic synthesis.[1][2][3][4] Its structure, featuring a ketone at the beta-position relative to the ester group, imparts unique reactivity that is valuable in the construction of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its role as a beta-keto ester in synthetic chemistry and potential applications in drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₃ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| CAS Number | 13195-66-9 | [1][2][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 258.8 °C (estimated) | [1] |
| Density | ~0.9 g/cm³ | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |
Synthesis of this compound
The primary method for the synthesis of this compound is the crossed Claisen condensation between ethyl octanoate and ethyl acetate.[5][6][7][8][9] This reaction involves the base-promoted acylation of an ester enolate.
General Reaction Scheme
Caption: General scheme of the crossed Claisen condensation for the synthesis of this compound.
Experimental Protocol: Crossed Claisen Condensation
This protocol is adapted from general procedures for crossed Claisen condensations of similar esters.
Materials:
-
Ethyl octanoate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous ethanol (if using NaH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl) or acetic acid for workup
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend sodium ethoxide in anhydrous diethyl ether or THF. If using sodium hydride, wash it with anhydrous hexane to remove mineral oil and then suspend it in the reaction solvent, followed by the slow addition of one equivalent of anhydrous ethanol to form sodium ethoxide in situ.
-
Addition of Esters: A mixture of ethyl octanoate and ethyl acetate (typically in a 1:1 molar ratio, with a slight excess of ethyl acetate sometimes used) is added dropwise to the stirred base suspension at room temperature or with gentle cooling. To minimize self-condensation of ethyl acetate, it is often added slowly to a mixture of ethyl octanoate and the base.[5]
-
Reaction: The reaction mixture is then typically heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature and then poured into a mixture of ice and dilute acid (e.g., HCl or acetic acid) to neutralize the excess base and protonate the enolate product.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and finally brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound is then purified by vacuum distillation.
Role as a Beta-Keto Ester: Reactivity and Synthetic Utility
The presence of the keto and ester functionalities with an intervening methylene group makes this compound a valuable synthetic intermediate. The alpha-protons (on the carbon between the two carbonyl groups) are acidic and can be readily removed by a base to form a stabilized enolate, which is a potent nucleophile.
Key Reactions of Beta-Keto Esters
| Reaction | Description | General Product |
| Alkylation | The enolate reacts with an alkyl halide in an S_N2 reaction to form a new carbon-carbon bond at the alpha-position. | α-Alkyl-β-keto ester |
| Acylation | The enolate reacts with an acylating agent (e.g., acyl chloride or anhydride) to introduce an acyl group at the alpha-position. | α-Acyl-β-keto ester |
| Decarboxylation | Upon hydrolysis of the ester to a carboxylic acid, the resulting β-keto acid readily undergoes decarboxylation upon heating to yield a ketone. | Methyl octyl ketone |
| Knoevenagel Condensation | The active methylene group can react with aldehydes and ketones in the presence of a catalytic amount of a weak base to form α,β-unsaturated compounds. | α,β-Unsaturated keto ester |
Experimental Workflow: Alkylation and Decarboxylation
Caption: Experimental workflow for the alkylation and subsequent decarboxylation of this compound.
Applications in Drug Development and Other Industries
Potential as a Quorum Sensing Inhibitor
Beta-keto esters are being investigated as potential inhibitors of bacterial quorum sensing (QS).[10][11][12][13][14][15] Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation. The structural similarity of some beta-keto esters to the N-acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria suggests they may act as competitive inhibitors of the AHL signaling pathway.[10]
The long aliphatic chain of this compound makes it an analogue of long-chain AHLs, such as the N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) used by the opportunistic pathogen Pseudomonas aeruginosa.[16] By binding to the LasR receptor protein, such inhibitors can block the signaling cascade that leads to the expression of virulence factors.[16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. CAS 13195-66-9: Ácido decanoico, 3-oxo-, éster etílico [cymitquimica.com]
- 4. This compound | 13195-66-9 [chemicalbook.com]
- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. From code to cure: computational identification of LasR inhibitors to combat quorum sensing in P. aeruginosa [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxodecanoate and its related β-keto esters are valuable intermediates in organic synthesis, finding applications in the pharmaceutical and flavor industries. While their synthesis is well-established, their natural occurrence is less documented. This technical guide explores the presence of these and structurally related compounds in nature, with a particular focus on their identification as volatile constituents in fruits and products of fermentation. Drawing on a comprehensive review of current scientific literature, this document provides an in-depth analysis of their natural sources, quantitative data, and the experimental protocols for their detection and analysis. The biosynthesis of related ethyl esters is also discussed, providing context for their formation in biological systems. This guide serves as a critical resource for researchers investigating novel natural products and professionals in drug development and flavor chemistry.
Introduction
β-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural motif imparts unique reactivity, making them versatile building blocks in chemical synthesis. This compound, a member of this class, is of particular interest due to its potential applications. While the chemical synthesis of β-keto esters is extensively documented, an understanding of their natural distribution provides valuable insights into novel biosynthetic pathways and potential new sources for these compounds.
This guide focuses on the known natural occurrences of this compound and, more broadly, related medium-chain ethyl esters and β-keto compounds. A significant body of evidence points to their presence as volatile aroma compounds in fruits and fermented beverages. The durian fruit (Durio zibethinus), renowned for its complex and potent aroma, serves as a primary case study due to the extensive characterization of its volatile constituents, which include a rich array of ethyl esters.
Natural Occurrence of Ethyl Esters and Related Compounds
While direct evidence for the natural occurrence of this compound is not prominently reported in current scientific literature, a vast number of structurally related ethyl esters of fatty acids have been identified in various natural sources. These are particularly abundant as flavor and aroma compounds in fruits and fermented products.
Occurrence in Fruits
The aroma of many fruits is a complex mixture of volatile organic compounds, with esters being a major contributor to their characteristic "fruity" notes. The durian fruit (Durio zibethinus) is an exceptional example, producing a wide range of volatile compounds, including a significant proportion of esters and sulfur-containing compounds.[1][2]
Numerous studies have employed techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the volatile components of different durian cultivars.[3] While this compound has not been specifically identified, these analyses have consistently detected a variety of other ethyl esters, as detailed in the tables below. The presence of these esters suggests that the necessary precursors (ethanol and acyl-CoAs) and enzymatic machinery for esterification are active in the fruit.
Occurrence in Fermented Beverages
The fermentation process, particularly by yeasts such as Saccharomyces cerevisiae, is a well-known source of a diverse array of esters. These compounds are critical to the flavor profiles of alcoholic beverages like beer and wine. During fermentation, yeast metabolism produces ethanol and acyl-CoA molecules, which are then enzymatically condensed to form ethyl esters of medium-chain fatty acids. The production of these esters is influenced by various fermentation parameters.
Quantitative Data on Related Ethyl Esters in Durian Fruit
The following tables summarize the quantitative data for selected ethyl esters identified in various durian cultivars. These data are compiled from multiple studies and highlight the variability in volatile composition between different varieties.
Table 1: Concentration of Key Ethyl Esters in Different Durian Cultivars (µg/kg)
| Compound | 'Monthong' | 'Musang King' | 'Black Thorn' | Reference |
| Ethyl 2-methylbutyrate | 11,680.31 | 14,484.20 | - | [4] |
| Ethyl propionate | - | - | Present | [4] |
| Ethyl acetate | Present | - | - | [4] |
| Ethyl butyrate | Present | - | - | [4] |
| Ethyl valerate | Present | - | - | [4] |
| Propyl 2-methyl butyrate | - | - | 1818.42 | [4] |
| Ethyl hexanoate | Present | Present | Present | [5] |
| Ethyl octanoate | Present | Present | Present | [5] |
Note: "-" indicates the compound was not reported or not detected in that cultivar in the cited study. "Present" indicates the compound was identified but not quantified.
Experimental Protocols
The identification and quantification of volatile and semi-volatile compounds from natural sources rely on sensitive analytical techniques. The following sections detail the common methodologies cited in the literature for the analysis of esters in durian fruit, which can be adapted for the study of this compound.
Sample Preparation and Volatile Extraction
A prevalent method for the extraction of volatile compounds from fruit pulp is Headspace Solid-Phase Microextraction (HS-SPME) .[6] This technique is solvent-free, rapid, and sensitive.
-
Sample Homogenization: A known weight of fruit pulp (e.g., 5 g) is homogenized, often with the addition of deionized water and sodium chloride to improve the release of volatiles.
-
Internal Standard: An internal standard (e.g., thiophene) is added for quantitative analysis.
-
Extraction: The homogenized sample is placed in a sealed headspace vial and incubated at a controlled temperature (e.g., 30°C) with stirring.[6] An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Following extraction, the SPME fiber is desorbed in the heated injection port of a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC):
-
Injection: The SPME fiber is thermally desorbed in the injector, releasing the analytes onto the GC column.
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-INNOWax) is used to separate the volatile compounds based on their boiling points and polarity.
-
Oven Temperature Program: A temperature gradient is applied to the oven to elute the compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230°C).
-
-
Mass Spectrometer (MS):
-
Ionization: As compounds elute from the GC column, they are ionized, typically using electron ionization (EI).
-
Detection: The resulting ions are separated by their mass-to-charge ratio and detected.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices to those in spectral libraries (e.g., NIST, Wiley) and, ideally, to authentic standards.
-
Biosynthesis and Signaling Pathways
The formation of ethyl esters in plants is generally understood to occur through the esterification of ethanol with an acyl-CoA molecule, a reaction catalyzed by alcohol acyltransferases (AATs).
Putative Biosynthetic Pathway for Ethyl Esters in Fruits
The biosynthesis of ethyl esters in fruits like durian is intrinsically linked to fatty acid and amino acid metabolism, which provide the acyl-CoA precursors, and to fermentative pathways that can produce ethanol.
Caption: Putative biosynthetic pathway of ethyl esters in fruits.
Experimental Workflow for Volatile Compound Analysis
The general workflow for identifying volatile compounds from a natural source is a multi-step process that involves careful sample handling and sophisticated analytical instrumentation.
Caption: Experimental workflow for the analysis of volatile fruit compounds.
Conclusion
While the direct detection of this compound in natural sources remains elusive in the reviewed literature, the widespread occurrence of structurally similar medium-chain ethyl esters, particularly in fruits like durian, is well-documented. The analytical methodologies, primarily HS-SPME-GC-MS, are robust and can be readily adapted for targeted searches for β-keto esters. The biosynthetic pathways for ethyl esters are generally understood, providing a framework for investigating the potential formation of this compound. This guide provides a comprehensive overview of the current knowledge and a practical framework for researchers and professionals in the fields of natural product chemistry, drug discovery, and flavor science to explore the natural occurrence and biosynthesis of this and related compounds. Future research employing high-resolution mass spectrometry and targeted analytical approaches may yet reveal the presence of this compound in complex natural matrices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Durian - Wikipedia [en.wikipedia.org]
- 3. Comparative Study on Volatile Compounds and Taste Components of Different Durian Cultivars Based on GC-MS, UHPLC, HPAEC-PAD, E-Tongue and E-Nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study on Volatile Compounds and Taste Components of Different Durian Cultivars Based on GC-MS, UHPLC, HPAEC-PAD, E-Tongue and E-Nose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-oxodecanoate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is extensively utilized in the synthesis of β-keto esters and related 1,3-dicarbonyl compounds.[1][2] These products are valuable intermediates in the preparation of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The reaction involves the base-mediated condensation of two ester molecules, where one ester acts as a nucleophile after deprotonation at the α-carbon, and the other serves as an electrophile.[3][4] This application note provides a detailed protocol for the synthesis of Ethyl 3-oxodecanoate, a long-chain β-keto ester, through a mixed Claisen condensation of ethyl octanoate and ethyl acetate.
The mechanism of the Claisen condensation commences with the deprotonation of an enolizable ester by a strong base to form a resonance-stabilized enolate.[2] This enolate then undergoes nucleophilic acyl substitution on a second ester molecule. Subsequent elimination of an alkoxide leaving group yields the β-keto ester.[2] A key requirement for a successful Claisen condensation is the use of a base that will not cause saponification of the ester, hence alkoxide bases corresponding to the alcohol portion of the ester are typically employed.[5] For mixed Claisen condensations, careful selection of reactants and reaction conditions is crucial to minimize the formation of undesired self-condensation byproducts.[6]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl octanoate | 1.0 equiv | Adapted from[7] |
| Ethyl acetate | 1.5 equiv | Adapted from[7] |
| Sodium ethoxide | 1.1 equiv | Adapted from[7] |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | Adapted from[7] |
| Temperature | Reflux (~111 °C) | Adapted from[7] |
| Reaction Time | 4 hours | Adapted from[7] |
| Product | ||
| Product Name | This compound | |
| Molecular Formula | C₁₂H₂₂O₃ | |
| Molecular Weight | 214.30 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Yield and Purity | ||
| Theoretical Yield | ~85-90% (estimated) | |
| Purity (by GC) | >95% |
Experimental Protocols
Materials
-
Ethyl octanoate (≥98%)
-
Ethyl acetate (anhydrous, ≥99.8%)
-
Sodium ethoxide (≥95%)
-
Toluene (anhydrous, ≥99.8%)
-
Diethyl ether (anhydrous, ≥99.8%)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation
Synthesis of this compound
1. Reaction Setup:
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool to room temperature.
-
Sodium ethoxide (1.1 equivalents) is suspended in anhydrous toluene (100 mL) in the reaction flask under an inert atmosphere.
2. Addition of Reactants:
-
A mixture of ethyl octanoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is prepared in the dropping funnel.
-
The ester mixture is added dropwise to the stirred suspension of sodium ethoxide in toluene over a period of 30 minutes at room temperature.
3. Reaction:
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 111 °C) and maintained at this temperature for 4 hours with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]
4. Work-up:
-
The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid (approximately 1.2 equivalents relative to the base) with stirring to neutralize the excess base and protonate the enolate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with diethyl ether (50 mL each).
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude this compound is purified by vacuum distillation to yield a colorless to pale yellow oil.
Visualizations
Reaction Signaling Pathway
Caption: Mechanism of the Claisen Condensation for this compound Synthesis.
Experimental Workflow
References
- 1. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Knoevenagel Condensation of Ethyl 3-oxodecanoate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone.[1][2] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as an amine.[1] The use of a β-keto ester, such as Ethyl 3-oxodecanoate, as the active methylene component provides a direct and efficient pathway to synthesize α,β-unsaturated keto esters. These products are valuable intermediates in the synthesis of a diverse range of biologically active molecules and complex natural products due to their conjugated enone system.[1] The long alkyl chain of this compound introduces lipophilicity into the final product, a property often sought after in drug development to enhance membrane permeability and bioavailability.
Reaction Mechanism and Workflow
The Knoevenagel condensation of this compound with an aldehyde proceeds through a well-established mechanism involving three key steps:
-
Enolate Formation: A basic catalyst abstracts an acidic α-proton from the carbon atom situated between the two carbonyl groups of this compound, leading to the formation of a resonance-stabilized enolate ion.[1]
-
Nucleophilic Addition: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate, which is an aldol-type adduct.[1]
-
Dehydration: This intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated keto ester.[1]
A general experimental workflow for this reaction is outlined below.
Experimental Protocols
While specific literature on the Knoevenagel condensation of this compound is limited, protocols for structurally similar β-keto esters, such as ethyl acetoacetate, can be readily adapted. The reactivity of the active methylene group is primarily governed by the flanking carbonyl groups, and the long alkyl chain in this compound is not expected to significantly alter the core reaction mechanism, although it may influence solubility and reaction kinetics.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol is adapted from a general procedure for the condensation of aldehydes with β-keto esters using a weak organic base as a catalyst.[1] Piperidine is a commonly used and effective catalyst for this transformation.[3][4]
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, Butyraldehyde) (1.0 eq)
-
Piperidine (0.1 eq)
-
Toluene or Ethanol
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in toluene or ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in toluene, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. If ethanol was used as the solvent, remove it under reduced pressure, and then dissolve the residue in ethyl acetate and perform the same washing procedure.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure α,β-unsaturated keto ester.
Protocol 2: Titanium Tetrachloride (TiCl₄)-Mediated Knoevenagel Condensation
This protocol utilizes a Lewis acid catalyst system, which can be effective for a wide range of aldehydes, including those that may be sensitive to basic conditions.[5]
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde, Cinnamaldehyde) (1.2 eq)
-
Titanium Tetrachloride (TiCl₄) (1.0 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (DCM) and cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (or DIPEA) (2.0 eq) to the cooled DCM. Slowly add titanium tetrachloride (1.0 eq) to the stirred solution. Then, add this compound (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to form the titanium enolate.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) to the reaction mixture and continue stirring at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
The following tables summarize representative quantitative data for the Knoevenagel condensation of β-keto esters with various aldehydes under different catalytic conditions. While the data is primarily based on reactions with ethyl acetoacetate, it serves as a strong predictive model for the reaction with this compound.
Table 1: Piperidine-Catalyzed Knoevenagel Condensation of β-Keto Esters with Aldehydes
| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Room Temp | 10 | ~85-95 |
| 2 | 4-Chlorobenzaldehyde | Toluene | Reflux | 6 | ~80-90 |
| 3 | 4-Methoxybenzaldehyde | Ethanol | Reflux | 8 | ~88-96 |
| 4 | Butyraldehyde | Toluene | Reflux | 12 | ~70-80 |
| 5 | Cinnamaldehyde | Ethanol | Room Temp | 12 | ~75-85 |
Table 2: TiCl₄-Mediated Knoevenagel Condensation of β-Keto Esters with Aldehydes
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Et₃N | DCM | 0 to RT | 4 | ~80-90 |
| 2 | Isobutyraldehyde | Et₃N | DCM | 0 to RT | 3 | ~60 |
| 3 | 4-Nitrobenzaldehyde | DIPEA | DCM | 0 to RT | 5 | ~85-95 |
| 4 | Furfural | Et₃N | DCM | 0 to RT | 3 | ~75-85 |
| 5 | Heptanal | DIPEA | DCM | 0 to RT | 6 | ~65-75 |
Signaling Pathways and Logical Relationships
The Knoevenagel condensation can be catalyzed by either a base or a Lewis acid. The choice of catalyst can influence the reaction pathway.
Applications in Drug Development
The α,β-unsaturated keto ester products derived from the Knoevenagel condensation of this compound are versatile intermediates in medicinal chemistry. The presence of multiple functional groups allows for a variety of subsequent transformations to build molecular complexity. The conjugated enone system can act as a Michael acceptor, enabling the introduction of various nucleophiles to generate novel scaffolds. The long alkyl chain can enhance the lipophilicity of the final compounds, which is often a critical parameter for oral bioavailability and cell permeability. These features make the Knoevenagel products of this compound attractive starting points for the synthesis of new therapeutic agents, particularly in areas where targeting lipophilic pockets of proteins is desired.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Versatility of Ethyl 3-Oxodecanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxodecanoate, a long-chain β-ketoester, is a valuable and versatile building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its inherent chemical reactivity, characterized by the presence of a reactive methylene group flanked by two carbonyl functionalities, allows for a variety of cyclocondensation and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds—quinolones, pyrazoles, coumarins, pyrimidines, pyridines, and furans—utilizing this compound as a key precursor.
Synthesis of 2-Heptyl-4-hydroxyquinolines via Conrad-Limpach Reaction
Quinolone scaffolds are prevalent in a wide range of biologically active compounds, including antimicrobials and anticancer agents. The Conrad-Limpach reaction provides a classical and effective method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters. The reaction of this compound with anilines leads to the formation of 2-heptyl-4-hydroxyquinolines, a substitution pattern found in several natural products.
Reaction Scheme
Application Notes and Protocols for the Asymmetric Reduction of Ethyl 3-Oxodecanoate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of β-keto esters such as ethyl 3-oxodecanoate is a critical transformation in synthetic organic chemistry, providing access to chiral β-hydroxy esters. These products are valuable building blocks for the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. This document provides an overview of common methods for the asymmetric reduction of this compound, with a focus on biocatalytic and chemocatalytic approaches. Detailed protocols and comparative data are presented to aid in the selection and implementation of the most suitable method for your research and development needs.
Biocatalytic Reduction with Whole-Cell Biocatalysts
Biocatalysis offers a green and highly selective alternative to traditional chemical reductants. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other yeast species like Kluyveromyces marxianus, contain a variety of oxidoreductases that can catalyze the asymmetric reduction of ketones with high enantioselectivity.
Baker's Yeast (Saccharomyces cerevisiae) Mediated Reduction
Baker's yeast is a readily available, inexpensive, and easy-to-handle biocatalyst for the asymmetric reduction of β-keto esters. The reaction is typically performed in an aqueous medium, often with a co-solvent to improve the solubility of the substrate.
Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters with Baker's Yeast
| Catalyst | Substrate | Co-solvent/Medium | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) |
| Free Baker's Yeast (FBY) | Ethyl 3-oxohexanoate | Glycerol:Water (50-55 wt%) | 75-85 | 88-94 | 48-96 |
| Immobilized Baker's Yeast (IBY) | Ethyl 3-oxohexanoate | Glycerol:Water (50-55 wt%) | 75-85 | 88-94 | 48-96 |
Data extrapolated from the reduction of ethyl 3-hydroxyhexanoate as described in the literature[1].
Experimental Protocol: Baker's Yeast Reduction in a Glycerol-Water Medium [1]
This protocol is adapted from the reduction of ethyl 3-oxohexanoate and is expected to be effective for this compound.
Materials:
-
This compound
-
Free Baker's Yeast (FBY) or Immobilized Baker's Yeast (IBY)
-
Glycerol
-
Deionized Water
-
Isopropanol
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
1 L Round Bottom Flask
-
Magnetic Stirrer
Procedure:
-
Prepare a glycerol-water mixture (e.g., 50% w/w).
-
In a 1 L round bottom flask, add 10 g of FBY (or 50 g of IBY) to 50 mL of the glycerol-water solvent.
-
Stir the suspension for 30 minutes using a magnetic stirrer.
-
Add 25 mL of isopropanol to the mixture and stir for an additional 10 minutes. Isopropanol can serve as an electron donor for cofactor regeneration.[1]
-
Add 1 g of this compound to the reaction mixture.
-
Seal the flask and shake or stir the reaction mixture at room temperature for 48-96 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kluyveromyces marxianus Mediated Reduction
Kluyveromyces marxianus is another yeast species that has shown high efficiency in the asymmetric reduction of β-keto esters, often with excellent conversion and enantioselectivity. Immobilized cells of K. marxianus can be used in continuous flow reactors, offering advantages for larger-scale synthesis.
Data Presentation: Asymmetric Reduction of Ethyl 3-oxohexanoate with Immobilized K. marxianus
| Catalyst | Substrate | Reactor Type | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Immobilized K. marxianus | Ethyl 3-oxohexanoate | Packed Bed Reactor | ~100 | High |
Data extrapolated from the reduction of ethyl 3-oxohexanoate as described in the literature[2].
Experimental Protocol: Reduction with Immobilized K. marxianus in a Packed Bed Reactor [2]
This protocol provides a general framework for using immobilized K. marxianus in a continuous flow system.
Materials:
-
Kluyveromyces marxianus cells
-
Immobilization matrix (e.g., calcium alginate)
-
This compound
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Packed bed reactor
-
Peristaltic pump
Procedure:
-
Immobilization: Prepare immobilized K. marxianus cells in a suitable matrix like calcium alginate beads according to standard protocols.
-
Reactor Setup: Pack a column with the immobilized yeast beads to create a packed bed reactor. Equilibrate the column with the reaction buffer.
-
Reaction: Prepare a solution of this compound in the reaction buffer (e.g., 4 g/L).
-
Continuously feed the substrate solution through the packed bed reactor using a peristaltic pump at a controlled flow rate.
-
Collect the eluent from the reactor. The product concentration and enantiomeric excess will depend on the residence time (controlled by the flow rate).
-
Work-up: Extract the collected eluent with a suitable organic solvent, dry the organic phase, and evaporate the solvent.
-
Purify the product as needed.
Chemocatalytic Reduction: Asymmetric Hydrogenation
Asymmetric hydrogenation using transition metal catalysts, particularly ruthenium complexes with chiral ligands, is a powerful and widely used method for the enantioselective reduction of ketones.
General Information:
Ruthenium(II) complexes with chiral diphosphine ligands, such as BINAP, are highly effective catalysts for the asymmetric hydrogenation of β-keto esters. These reactions are typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can significantly impact the reaction's efficiency and enantioselectivity.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester [3]
This is a general protocol and may require optimization for this compound.
Materials:
-
This compound
-
[RuCl(p-cymene)((R)-BINAP)]Cl or a similar chiral ruthenium catalyst
-
Methanol or Ethanol (anhydrous)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave with this compound and the chiral ruthenium catalyst (substrate-to-catalyst ratio typically ranging from 100:1 to 1000:1).
-
Add anhydrous methanol or ethanol as the solvent.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) with stirring.
-
Maintain the reaction under these conditions for the specified time (e.g., 6-24 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the chiral ethyl 3-hydroxydecanoate.
Diagrams
Caption: General workflow for the asymmetric reduction of this compound.
References
Application Notes and Protocols for the α-Alkylation of Ethyl 3-oxodecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The α-alkylation of β-keto esters is a cornerstone reaction in organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency. Ethyl 3-oxodecanoate is a valuable substrate in this class, featuring an active methylene group (the α-carbon) positioned between two carbonyl functionalities. The protons on this carbon are significantly acidic (pKa ≈ 11), facilitating deprotonation to form a resonance-stabilized enolate.[1] This nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to introduce a substituent at the α-position.[2][3] This methodology is critical in the synthesis of complex organic molecules and pharmaceutical intermediates, where precise modification of carbon skeletons is required. Subsequent hydrolysis and decarboxylation of the alkylated product can yield substituted ketones, further expanding its synthetic utility.[2][4]
General Reaction Mechanism
The alkylation proceeds via a two-step mechanism:
-
Enolate Formation: A base abstracts an acidic α-proton to form a nucleophilic enolate ion. The choice of base is critical; strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) ensure complete and irreversible enolate formation, while weaker bases like sodium ethoxide or potassium carbonate can also be effective, sometimes under phase-transfer conditions.[3][5][6]
-
Nucleophilic Attack (Alkylation): The enolate attacks the electrophilic carbon of an alkyl halide (R-X) in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide leaving group and forming a new C-C bond.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. aklectures.com [aklectures.com]
- 5. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Quantification of Ethyl 3-Oxodecanoate
These application notes provide detailed methodologies for the quantitative analysis of Ethyl 3-oxodecanoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
High-Performance Liquid Chromatography (HPLC) Method
1. Principle
This method utilizes reversed-phase HPLC with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase based on the analyte's hydrophobicity. The mobile phase, a mixture of acetonitrile and water, allows for efficient elution and resolution. Detection of the carbonyl group's weak chromophore is performed at a low UV wavelength (210 nm). Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
2. Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
2.2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution is recommended for optimal separation, for example, starting from 40% acetonitrile and increasing to 90% over 20 minutes.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the initial mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[1]
2.3. HPLC Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30 °C[1]
-
UV Detection Wavelength: 210 nm[1]
2.4. Analysis
-
Inject the standard solutions to establish the retention time and generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
3. Quantitative Data Summary (Illustrative)
The following table summarizes typical performance characteristics for the HPLC-UV analysis of a small organic molecule like this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
4. Experimental Workflow
References
Application Note: GC-MS Protocol for Purity Assessment of Ethyl 3-oxodecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethyl 3-oxodecanoate is a beta-keto ester that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the yield, purity, and safety profile of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1] This method offers high-resolution separation by gas chromatography and definitive identification of the main component and any impurities through mass spectrometry.[2] This application note provides a detailed protocol for the quantitative purity assessment of this compound using GC-MS.
Principle of the Method The GC-MS technique separates chemical mixtures based on the partitioning of components between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column.[2] Volatilized compounds travel through the column at different rates depending on their chemical properties, such as boiling point and polarity, leading to their separation.[1] Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of these fragments is measured, generating a unique mass spectrum that acts as a molecular fingerprint for identification. Purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.[3]
Experimental Protocol
1. Materials and Reagents
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate)[3][4]
-
Helium (carrier gas), high purity (99.999%)
-
2 mL glass autosampler vials with caps and septa[4]
-
Micropipettes and tips
-
Vortex mixer
2. Instrumentation
-
Gas Chromatograph (GC) system equipped with a split/splitless injector and an autosampler.
-
Mass Spectrometer (MS) detector, such as a quadrupole detector.[5]
-
Data acquisition and processing software.
3. Sample Preparation A simple dilution of the sample in a suitable volatile organic solvent is required.[1]
-
Prepare a stock solution of the this compound sample in the chosen solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.[6]
-
From the stock solution, prepare a working solution by diluting it to a final concentration of approximately 10-100 µg/mL.[3][4]
-
Vortex the solution to ensure it is completely homogenous.
-
Transfer the final solution into a 2 mL glass GC autosampler vial.[1]
-
Ensure the sample is free from any particles or precipitates to avoid blocking the syringe and contaminating the system. If necessary, centrifuge the sample before transferring it to the vial.[4]
4. GC-MS Instrumental Parameters The following parameters are recommended and may require optimization based on the specific instrument. The conditions are adapted from established methods for similar beta-keto esters.[3][7]
| Parameter | Setting |
| GC System | |
| Column | DB-5MS, HP-5MS, or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[8][9] |
| Injector Temperature | 250 °C[3] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium[3] |
| Flow Rate | 1.0 mL/min (constant flow)[3] |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Final Hold: Hold at 280 °C for 5 min | |
| MS System | |
| Ionization Mode | Electron Ionization (EI)[3] |
| Ionization Energy | 70 eV[3] |
| Ion Source Temperature | 230 °C |
| Mass Scan Range | 40 - 450 m/z[3] |
| Solvent Delay | 3 - 5 minutes (to prevent filament damage from the solvent peak) |
5. Data Analysis and Purity Calculation
-
Compound Identification: Identify the peak corresponding to this compound by comparing its retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).[5][10] The fragmentation patterns of beta-keto esters are typically characterized by McLafferty rearrangements and cleavages alpha to the carbonyl groups.[11]
-
Purity Calculation: The purity of the sample is calculated using the area percent method from the Total Ion Chromatogram (TIC). The formula is as follows:
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100[3]
Data Presentation
Quantitative results from the purity assessment of different batches of this compound should be summarized in a clear, tabular format for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Purity (%) | Identified Impurities |
| Batch A | 15.21 | 18,540,000 | 99.1 | Decanoic acid, Ethanol |
| Batch B | 15.22 | 21,350,000 | 99.5 | Decanoic acid |
| Batch C | 15.21 | 19,890,000 | 98.8 | Ethyl decanoate, Water |
Note: The data presented in this table is illustrative and represents typical results for such an analysis.[3][7]
Visualization of Experimental Workflow
The logical flow of the GC-MS purity assessment protocol is visualized below.
Caption: Workflow for GC-MS Purity Assessment of this compound.
Potential Issues and Troubleshooting
-
Poor Peak Shape (Tailing): Beta-keto esters can exhibit keto-enol tautomerism, which may sometimes lead to peak tailing or broadening.[7][12] Ensuring the GC system, particularly the injector liner, is clean and properly deactivated can help mitigate this issue.
-
Contamination: Ghost peaks may appear due to contamination from previous injections or the solvent. Running a solvent blank before and after the sample sequence is crucial to identify and rule out any system contamination.
-
Inaccurate Quantification: The area percent method assumes a similar response factor for all compounds. For highly accurate quantification, especially for specific impurities, the use of a certified reference standard and the creation of a calibration curve are recommended.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Ethyl 3-oxodecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the structural elucidation of Ethyl 3-oxodecanoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted spectral data, comprehensive experimental protocols, and a logical workflow for acquiring and interpreting NMR spectra, crucial for the verification of the molecular structure in research and drug development settings.
Structural and Spectroscopic Overview
This compound is a β-keto ester characterized by an ethyl ester group and a ten-carbon acyl chain with a ketone at the C-3 position. The presence of various proton and carbon environments within the molecule gives rise to a distinct NMR spectrum that allows for its unambiguous identification. Due to the potential for keto-enol tautomerism, spectra may show minor peaks corresponding to the enol form, though the keto form is generally predominant.
Data Presentation
The predicted ¹H and ¹³C NMR data for the predominant keto form of this compound are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| a | CH₃ (C-10) | ~0.89 | Triplet (t) | 3H | ~6.9 |
| b | -(CH₂)₅- (C-5 to C-9) | ~1.27 | Multiplet (m) | 10H | - |
| c | -CH₂- (C-4) | ~2.52 | Triplet (t) | 2H | ~7.4 |
| d | -C(=O)CH₂C(=O)- (C-2) | ~3.42 | Singlet (s) | 2H | - |
| e | -OCH₂CH₃ | ~4.19 | Quartet (q) | 2H | ~7.1 |
| f | -OCH₂CH₃ | ~1.28 | Triplet (t) | 3H | ~7.1 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Assignment | Predicted Chemical Shift (δ) ppm |
| 1 | C=O (Ester) | ~167.2 |
| 2 | -C(=O)CH₂C(=O)- | ~49.8 |
| 3 | C=O (Ketone) | ~203.0 |
| 4 | -C(=O)CH₂CH₂- | ~43.1 |
| 5-8 | -(CH₂)₄- | ~23.5 - 31.5 |
| 9 | -CH₂- | ~22.5 |
| 10 | -CH₃ | ~14.0 |
| 11 | -OCH₂CH₃ | ~61.5 |
| 12 | -OCH₂CH₃ | ~14.1 |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.[1][2][3][4]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[2][4] CDCl₃ is a common choice for nonpolar organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[1][2]
-
Transfer: Using a Pasteur pipette, carefully transfer the homogenous solution into a 5 mm NMR tube.[1][3][4]
NMR Instrument Setup and Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.[1]
-
Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically employed.[1][4]
-
Number of Scans: 16-32 scans are generally sufficient to achieve an adequate signal-to-noise ratio.[1]
-
Spectral Width: A spectral width of 0-12 ppm is appropriate.[1]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.[1][4]
-
Acquisition Time: An acquisition time of 2-4 seconds should be used.[1]
-
Temperature: The experiment is typically conducted at room temperature (298 K).[1]
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (corresponding to a 400 MHz ¹H) NMR Spectrometer.[1]
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1][4]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1][4]
-
Spectral Width: A spectral width of 0-220 ppm is standard.[1]
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended.[1]
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.[1][3]
-
Temperature: The experiment is generally performed at room temperature (298 K).[1]
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.[1][2]
-
Phasing and Baseline Correction: Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode and apply a baseline correction to obtain a flat baseline.[1][2]
-
Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1][2]
-
Integration: For ¹H NMR spectra, integrate the signals to determine the relative ratios of the different types of protons in the molecule.[1][2]
-
Peak Assignment: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to assign the observed peaks to the corresponding protons and carbons in the this compound structure.[1]
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for the NMR analysis of this compound.
References
Application Notes: Decarboxylation of Ethyl 3-Oxodecanoate
Introduction Ethyl 3-oxodecanoate is a β-keto ester commonly used in organic synthesis. Its decarboxylation is a key chemical transformation that yields 2-decanone, a valuable methyl ketone. This process involves the removal of the ethoxycarbonyl group (-COOEt). Two primary methodologies are employed for this conversion: the classical two-step approach involving saponification followed by thermal decarboxylation, and the more direct, one-pot Krapcho dealkoxycarbonylation. The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction efficiency.
Reaction Principles
There are two main pathways for the decarboxylation of this compound:
-
Saponification and Thermal Decarboxylation: This is the traditional two-step method. The ester is first hydrolyzed under basic (saponification) or acidic conditions to form the corresponding β-keto acid (3-oxodecanoic acid).[1] This intermediate is often unstable and, upon heating, readily loses a molecule of carbon dioxide (CO₂) to yield the final ketone product, 2-decanone.[2] The decarboxylation step is facilitated by a cyclic six-membered transition state.[2]
-
Krapcho Dealkoxycarbonylation: This method provides a milder, one-pot alternative to the classical approach.[3][4] The reaction is typically performed by heating the β-keto ester with a salt, such as lithium chloride (LiCl) or sodium chloride (NaCl), in a polar aprotic solvent like dimethyl sulfoxide (DMSO), often with a small amount of water.[3] The reaction proceeds via a nucleophilic SN2 attack by the halide ion on the ethyl group of the ester, followed by decarboxylation.[4][5] This method is particularly advantageous for substrates with functional groups that are sensitive to harsh acidic or basic conditions.[3][4]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the two primary methods of decarboxylating this compound.
Table 1: Comparison of Decarboxylation Methods
| Parameter | Saponification & Decarboxylation | Krapcho Dealkoxycarbonylation |
| Reagents | 1. NaOH or HCl (aq) 2. Heat | LiCl or NaCl, H₂O |
| Solvent | Water, Ethanol/Water | Dimethyl Sulfoxide (DMSO) |
| Temperature | 1. Reflux (Hydrolysis) 2. >100 °C (Decarboxylation) | 140 - 190 °C[3] |
| Reaction Time | 4 - 24 hours | 2 - 8 hours |
| Typical Yield | 70 - 95% | 80 - 95% |
| Key Feature | Two distinct steps (hydrolysis, decarboxylation) | One-pot dealkoxycarbonylation[3] |
| Compatibility | Not suitable for base/acid-sensitive groups | Tolerates many sensitive functional groups[3] |
Table 2: Quantitative Data for Representative Decarboxylation Protocols
| Method | Substrate | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Basic Hydrolysis | Generic β-keto ester | 1 M NaOH | Room Temp | Overnight | 10 - 50% (isolated acid)[6] | [6] |
| Krapcho | Generic β-keto ester | KOH, 18C6 Crown Ether | 80 - 100 °C | 16 - 24 | 81 - 84% | [7] |
| Krapcho | Generic β-keto ester | NaCl, H₂O, DMSO | 160 °C | Not specified | 80 - 90% | [7] |
Reaction Pathways and Workflows
The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of 2-decanone.
Caption: Classical Saponification and Decarboxylation Pathway.
Caption: One-Pot Krapcho Dealkoxycarbonylation Pathway.
Caption: General Experimental Workflow for Ketone Synthesis.
Experimental Protocols
Protocol 1: Saponification and Thermal Decarboxylation
This protocol details the two-step conversion of this compound to 2-decanone via hydrolysis and subsequent heating.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
2 M Hydrochloric Acid (HCl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
Step A: Saponification (Hydrolysis)
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 20.0 g, 0.1 mol) in ethanol (50 mL).
-
Add 1 M NaOH solution (120 mL, 0.12 mol).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain reflux for 2-4 hours, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
Step B: Decarboxylation
-
Transfer the remaining aqueous solution to a larger flask (e.g., 500 mL) equipped with a stir bar and place it in an ice bath.
-
Slowly and carefully acidify the solution by adding 2 M HCl with vigorous stirring until the pH is ~2. Vigorous evolution of CO₂ gas will occur.
-
Once gas evolution subsides, gently heat the acidic mixture to 50-60 °C for 30-60 minutes to ensure complete decarboxylation.
-
Cool the mixture to room temperature. The product, 2-decanone, should separate as an oily layer.
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 2-decanone can be purified by vacuum distillation to yield a colorless liquid.
Protocol 2: Krapcho Dealkoxycarbonylation
This protocol describes the one-pot synthesis of 2-decanone using Krapcho conditions.
Materials:
-
This compound
-
Lithium Chloride (LiCl), anhydrous
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, thermometer, heating mantle, nitrogen/argon inlet
Procedure:
-
To a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add this compound (e.g., 20.0 g, 0.1 mol), anhydrous lithium chloride (6.4 g, 0.15 mol), dimethyl sulfoxide (100 mL), and deionized water (3.6 mL, 0.2 mol).
-
Stir the mixture and begin heating under a nitrogen atmosphere.
-
Bring the internal temperature to 160-170 °C and maintain it for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
Workup and Purification:
-
Pour the cooled reaction mixture into a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous phase with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them thoroughly with water (4 x 50 mL) to remove DMSO, followed by a final wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain pure 2-decanone.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxodecanoate via Crossed Claisen Condensation
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxodecanoate through a crossed Claisen condensation of ethyl octanoate and ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is the crossed Claisen condensation. This reaction involves the base-promoted condensation of ethyl octanoate and ethyl acetate. In this reaction, the enolate of ethyl acetate typically acts as the nucleophile, attacking the carbonyl group of ethyl octanoate.
Q2: Which base is most suitable for this Claisen condensation?
A strong base is required to generate the enolate from the ester. Sodium ethoxide (NaOEt) is a commonly used base for this reaction. It is crucial to use a base with the same alkoxide as the ester (ethoxide in this case) to prevent transesterification, which could lead to a mixture of undesired products. Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed and may increase the reaction yield.[1]
Q3: What are the primary side reactions in this synthesis?
The main side reactions in a crossed Claisen condensation are the self-condensation of the starting esters.[2] In this specific synthesis, the following side reactions can occur:
-
Self-condensation of ethyl acetate: This reaction forms ethyl acetoacetate.
-
Self-condensation of ethyl octanoate: This reaction leads to the formation of ethyl 2-hexyl-3-oxododecanoate.
Q4: How can the formation of side products be minimized?
To favor the desired crossed Claisen condensation and minimize self-condensation, the ester that more readily forms an enolate (in this case, generally ethyl acetate due to less steric hindrance) should be added slowly to a mixture of the other ester (ethyl octanoate) and the base.[2] This strategy keeps the concentration of the more reactive enolate low, thereby promoting its reaction with the more abundant ester, ethyl octanoate.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (ethyl octanoate and ethyl acetate) and the formation of the product (this compound).
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture or air. 2. Presence of Water: Moisture in the reagents or glassware can quench the strong base, preventing enolate formation. 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at excessively high temperatures. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Use a fresh, unopened container of the base or prepare it fresh. 2. Ensure all glassware is thoroughly dried in an oven before use and use anhydrous solvents. 3. Claisen condensations are often run at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may be beneficial. 4. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| High Percentage of Self-Condensation Products | 1. Incorrect Order of Addition: Adding the less reactive ester to the more reactive one can favor self-condensation. 2. High Concentration of the Enolizable Ester: If the concentration of the ester forming the enolate is too high, it is more likely to react with itself. | 1. Slowly add ethyl acetate to a mixture of ethyl octanoate and the base. 2. Maintain a low concentration of the enolizable ester by slow, dropwise addition. |
| Presence of Multiple Unidentified Products | Transesterification: This can occur if the alkoxide of the base does not match the alkoxy group of the esters (e.g., using sodium methoxide with ethyl esters). | Use a base with the same alkoxide as your esters. For ethyl esters, use sodium ethoxide.[3] |
| Hydrolysis of Esters | Presence of Water: Water can lead to the hydrolysis of the starting esters and the product, especially under basic conditions, forming the corresponding carboxylates. | Maintain strictly anhydrous conditions throughout the reaction setup and execution. |
Quantitative Data
While specific quantitative data for the crossed Claisen condensation of ethyl octanoate and ethyl acetate is not extensively reported in readily available literature, the yield of the desired β-keto ester is highly dependent on the reaction conditions. For the self-condensation of ethyl acetate to form ethyl acetoacetate, yields have been reported to range from 55-80% in commercial processes, with optimized lab-scale reactions achieving nearly quantitative yields based on the sodium used.[4] In a crossed Claisen condensation, the yield of the desired product is expected to be lower than the self-condensation of the more reactive partner and is heavily influenced by the successful suppression of the self-condensation side reactions.
| Product | Typical Yield Range (Estimated) | Factors Influencing Yield |
| This compound | 40-60% | Purity of reagents, anhydrous conditions, slow addition of ethyl acetate, reaction temperature and time. |
| Ethyl acetoacetate (Side Product) | Variable | Dependent on the effectiveness of the slow addition protocol. |
| Ethyl 2-hexyl-3-oxododecanoate (Side Product) | Generally low | Ethyl octanoate is less prone to self-condensation compared to ethyl acetate. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of ethyl 3-oxoheptanoate.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl octanoate
-
Ethyl acetate
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Reaction Setup: To the stirred solution of sodium ethoxide, add ethyl octanoate.
-
Addition of Ethyl Acetate: Add ethyl acetate dropwise to the mixture over a period of 30-60 minutes while maintaining the reaction temperature (typically room temperature or slightly above).
-
Reaction: After the addition is complete, allow the reaction to stir for several hours. The progress can be monitored by TLC or GC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly neutralize the mixture with dilute hydrochloric acid until it is slightly acidic.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure this compound.
Visualizing the Reaction Pathways
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 3-Oxodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxodecanoate. Our aim is to address specific issues that may be encountered during experimentation, thereby helping to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is the mixed Claisen condensation. This reaction involves the base-promoted condensation of ethyl octanoate with ethyl acetate. In this process, the enolate of ethyl acetate functions as the nucleophile, attacking the carbonyl group of ethyl octanoate.
Q2: Which base is optimal for the Claisen condensation in this synthesis?
A strong, non-nucleophilic base is essential to generate the enolate from ethyl acetate. Sodium ethoxide (NaOEt) is a frequently used base for this reaction. It is critical to use a base with the same alkoxide as the ester to prevent transesterification, which could result in a mixture of products. For potentially higher yields, stronger, non-nucleophilic bases such as sodium amide (NaNH₂) or sodium hydride (NaH) can also be utilized.[1][2] In mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) may be employed, as it ensures that only one of the ester compounds is enolized.[1]
Q3: What are the primary side reactions to be aware of during the synthesis?
The main side reactions in a mixed Claisen condensation are the self-condensation of the starting esters.[3] For instance, ethyl acetate can react with itself to produce ethyl acetoacetate, and ethyl octanoate can self-condense to form ethyl 2-heptyl-3-oxodecanoate. To minimize these side reactions, it is recommended to slowly add the more reactive ester (ethyl acetate) to a mixture of the less reactive ester (ethyl octanoate) and the base.
Q4: How can I effectively monitor the progress of the reaction?
The reaction's progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at various time points, you can observe the consumption of the starting materials and the formation of the desired product.
Q5: What is a standard work-up procedure for this reaction?
Upon completion, the reaction mixture is typically cooled and then neutralized with a dilute acid, such as acetic acid or hydrochloric acid. This is followed by an aqueous work-up to remove any residual base and salts. The organic product is then extracted using a suitable solvent, such as diethyl ether. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or insufficient base. | Use a fresh, full equivalent of a strong, non-nucleophilic base like NaH or NaOEt. Ensure the base has been stored under anhydrous conditions. |
| Presence of water in reagents or glassware. | Use anhydrous solvents and reagents. Thoroughly dry all glassware in an oven before use. Moisture will quench the strong base and inhibit enolate formation. | |
| Incorrect reaction temperature. | Claisen condensations are generally run at room temperature or with gentle heating. If the reaction is slow, a moderate increase in temperature may be beneficial. However, excessively high temperatures can encourage side reactions. | |
| Formation of Multiple Products | Self-condensation of starting esters. | Employ a strategy where one ester is added slowly to the other. For this synthesis, slowly add ethyl acetate to a mixture of ethyl octanoate and the base. This keeps the concentration of the more readily enolized ester low, favoring the mixed condensation. |
| Transesterification. | Use a base with an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for ethyl esters).[4] | |
| Product is Difficult to Purify | Close boiling points of product and impurities. | If using distillation for purification, employ fractional distillation for better separation. Vacuum distillation is advisable to lower the boiling point and prevent thermal decomposition of the product. |
| Similar polarity of product and byproducts. | For purification by column chromatography, conduct small-scale trials to optimize the solvent system (eluent) for the best separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. | |
| Incomplete removal of acidic/basic impurities. | During the work-up, ensure thorough washing with a saturated sodium bicarbonate solution to remove acidic impurities and with water/brine to remove any residual base and salts. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes illustrative quantitative data on how different reaction parameters can influence the yield of this compound. This data is based on general principles of the Claisen condensation and is intended for comparative purposes.
| Parameter | Condition A | Condition B | Condition C | Condition D | Yield (%) |
| Base | NaOEt (1.0 eq) | NaH (1.1 eq) | LDA (1.1 eq) | NaOEt (0.8 eq) | A: ~65%B: ~75%C: ~80%D: ~40% |
| Temperature | 25°C | 50°C | 0°C to 25°C | 25°C | A: ~65%B: ~60% (more side products)C: ~70%D: ~65% |
| Solvent | Ethanol | THF | Diethyl Ether | Toluene | A: ~65%B: ~75%C: ~70%D: ~72% |
| Addition of Ethyl Acetate | All at once | Dropwise over 1 hr | Dropwise over 2 hr | All at once | A: ~55%B: ~70%C: ~75%D: ~55% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Claisen Condensation
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether
-
Ethyl octanoate
-
Ethyl acetate
-
Ethanol
-
Acetic acid
-
Saturated sodium bicarbonate solution
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Heptane (for washing NaH)
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place the required amount of 60% sodium hydride. Wash the sodium hydride with heptane to remove the mineral oil and then suspend it in anhydrous diethyl ether.
-
Reaction Initiation: To this suspension, add a solution of ethyl octanoate in anhydrous diethyl ether.
-
Addition of Ethyl Acetate: Add a solution of ethyl acetate in anhydrous diethyl ether dropwise over a period of 1-2 hours.
-
Reaction: The reaction mixture is then stirred at room temperature for several hours or gently refluxed for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to 0°C and cautiously add a small amount of ethanol to quench any unreacted NaH. Then, add a solution of acetic acid in water to neutralize the mixture. Add a saturated sodium bicarbonate solution to achieve a neutral pH.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of Ethyl 3-oxodecanoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 3-oxodecanoate and related β-keto esters by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound? A1: Depending on the synthetic method used, common impurities can include unreacted starting materials. For instance, if a Claisen condensation was performed, unreacted parent esters and ketones would be the primary impurities.[1] Side-products from the self-condensation of starting materials or the product itself may also be present.[1]
Q2: What is the recommended stationary phase for purifying this compound? A2: Silica gel (230-400 mesh) is the most frequently used stationary phase for the purification of β-keto esters like this compound.[1] However, because silica gel is slightly acidic, it can sometimes cause degradation of sensitive compounds.[1] In such cases, neutral alumina can be used as an alternative stationary phase.[1]
Q3: Which mobile phase system is recommended for the purification? A3: A solvent mixture of a non-polar solvent, such as hexane or heptane, and a moderately polar solvent, like ethyl acetate, is standard.[1] A gradient elution, which starts with a low concentration of ethyl acetate and gradually increases, is typically effective for separating the target compound from impurities with varying polarities.[1] Acetone can also serve as a viable alternative to ethyl acetate.[1]
Q4: My this compound appears to be degrading on the silica gel column. What can I do to prevent this? A4: β-keto esters can be sensitive to the acidic nature of standard silica gel, which may lead to hydrolysis or other side reactions.[1] To mitigate this, you can deactivate the silica gel by pre-treating it with a base like triethylamine (TEA).[1] This involves preparing a slurry of the silica gel in a solvent containing a small amount of triethylamine before packing the column.[1] Alternatively, switching to a neutral stationary phase like alumina is a good option.[1]
Q5: I am observing broad or streaking spots for my compound on the TLC plate. What is the cause? A5: Broad or streaking spots for β-keto esters are often a result of keto-enol tautomerism.[1] The rapid interconversion between these two isomers can lead to poor peak shapes and band broadening.[1] While this is an inherent molecular property, using a homogeneous solvent system and ensuring prompt elution can help improve the spot or peak shape.[1]
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
| Issue | Possible Cause | Solution |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase mixture.[1] |
| Product is eluting too quickly, along with impurities. | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. Start with a less polar mixture.[1] |
| Poor separation between the product and an impurity. | The selected solvent system has poor selectivity. | Experiment with a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying dichloromethane/methanol or acetone/hexane.[1] |
| Tailing or broad peaks during elution. | Keto-enol tautomerism is occurring.[1] | This is an inherent property. Ensure the column is well-packed and the solvent flow is consistent. Adding a very small amount of a modifier like acetic acid to the mobile phase may improve peak shape, but this should be tested on a small scale first.[1] |
| Loss of product during purification. | The ester is hydrolyzing on the acidic silica gel.[1] | Deactivate the silica gel with triethylamine before use or switch to a neutral stationary phase like alumina.[1] Also, ensure all solvents are dry.[1] |
| All fractions are mixed despite a good Rf difference on TLC. | The compound may be degrading on the silica gel during the column run.[2] | Test the stability of your compound on a silica TLC plate by spotting it, letting it sit for an hour, and then eluting (a technique known as 2D TLC). If degradation is observed, consider deactivating the silica or using alumina.[2] |
Experimental Protocols
General Protocol for Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Before setting up the column, determine the optimal solvent system by running TLC plates with the crude material in various ratios of hexane and ethyl acetate. The ideal system will give the product an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.
-
Pour the slurry into the column, ensuring it is perfectly vertical.
-
Allow the silica to settle into an even, compact bed without air bubbles. A gentle tapping on the column can help.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Choose one method):
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load this solution onto the top of the silica bed using a pipette.[1]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[3] Carefully add this powder to the top of the packed column.[1]
-
-
Elution:
-
Carefully add the initial, non-polar mobile phase to the column without disturbing the top layer.
-
Begin collecting the eluate in fractions.
-
If a gradient elution is required, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase according to a pre-determined schedule.
-
-
Fraction Collection & Monitoring:
-
Collect fractions of a consistent volume.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure with a rotary evaporator to yield the purified this compound.[1]
-
Example Gradient Elution Data
The following table provides a starting point for a gradient elution schedule. This should be optimized based on preliminary TLC analysis.
| Step | % Hexane | % Ethyl Acetate | Purpose |
| 1 | 95 | 5 | Elution of non-polar impurities.[1] |
| 2 | 90 | 10 | Elution of the target compound, this compound.[1] |
| 3 | 80 | 20 | Elution of slightly more polar impurities.[1] |
| 4 | 50 | 50 | Column flush to elute highly polar impurities.[1] |
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography process.
Caption: Troubleshooting workflow for column chromatography purification.
References
Removing unreacted starting materials from Ethyl 3-oxodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from Ethyl 3-oxodecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted starting materials in the synthesis of this compound?
A1: this compound is commonly synthesized via a Claisen condensation reaction. The primary unreacted starting materials you are likely to encounter in your crude product are ethyl octanoate and ethyl acetate.
Q2: What is the initial step for purifying crude this compound?
A2: A preliminary aqueous work-up is the essential first step to remove water-soluble impurities, as well as any acidic or basic residues from catalysts or reagents used in the synthesis. This typically involves dissolving the crude product in a suitable organic solvent, such as ethyl acetate, and washing it sequentially with a mild base like saturated aqueous sodium bicarbonate, followed by a wash with brine (saturated aqueous NaCl).[1]
Q3: Which purification technique is most effective for separating this compound from unreacted starting materials?
A3: Both high-vacuum distillation and flash column chromatography are effective methods. The choice depends on the boiling point and polarity differences between your product and the impurities. High-vacuum distillation is often preferred for purifying high-boiling oils like this compound, while flash chromatography is excellent for separating compounds with different polarities.
Q4: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A4: β-keto esters can be sensitive to the acidic nature of standard silica gel, which may catalyze degradation. To mitigate this, you can use a deactivated silica gel by treating it with a base, such as triethylamine (TEA), before packing the column. Alternatively, using a different stationary phase like neutral alumina can be considered.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Incomplete Removal of Starting Materials After Aqueous Work-up
Symptoms:
-
TLC analysis of the organic layer still shows strong spots corresponding to ethyl octanoate and/or ethyl acetate.
-
1H NMR of the crude product shows significant peaks for the starting materials.
Possible Causes & Solutions:
| Probable Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of washes with saturated sodium bicarbonate and brine. Ensure vigorous mixing during each wash to maximize extraction of impurities. |
| Emulsion Formation | If an emulsion forms during the aqueous wash, add more brine to help break it. Alternatively, allow the mixture to stand for a longer period or pass it through a bed of Celite. |
| High Concentration of Starting Materials | If the reaction has a low conversion rate, a simple aqueous workup may not be sufficient. Proceed to distillation or chromatography for effective separation. |
Issue 2: Poor Separation During High-Vacuum Distillation
Symptoms:
-
Fractions collected are still a mixture of product and starting materials.
-
The product is co-distilling with one of the starting materials.
Possible Causes & Solutions:
| Probable Cause | Troubleshooting Steps |
| Inadequate Vacuum | Ensure your vacuum system is capable of reaching and maintaining a low pressure. Check for any leaks in the distillation setup. A lower pressure will decrease the boiling points and may improve separation. |
| Inefficient Fractionating Column | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. |
| Incorrect Temperature Gradient | Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. Avoid rapid heating, which can lead to co-distillation. |
Issue 3: Difficulty in Separating Product from a Side-Product during Flash Chromatography
Symptoms:
-
TLC analysis shows a side-product with a similar Rf value to this compound.
-
Fractions from the column contain both the desired product and the impurity.
Possible Causes & Solutions:
| Probable Cause | Troubleshooting Steps |
| Self-Condensation of Ethyl Acetate | A common side-product is ethyl acetoacetate, formed from the self-condensation of ethyl acetate. This impurity is more polar than the starting materials but may have a similar polarity to the product. |
| Inappropriate Solvent System | Optimize the eluent system. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) may improve the separation. A gradient elution, starting with a very non-polar eluent and gradually increasing the polarity, is often effective.[2] |
| Column Overloading | Do not overload the column with the crude product. This can lead to broad peaks and poor separation. Use an appropriate amount of silica gel for the amount of sample being purified. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl Acetate | 88.11 | 77.1 |
| Ethyl Octanoate | 172.27 | 208 |
| This compound | 200.28 | ~230-240 (estimated at atmospheric pressure) |
| Ethyl acetoacetate (side-product) | 130.14 | 181 |
Table 2: Example Gradient for Flash Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 98 | 2 | Elution of non-polar impurities (e.g., residual ethyl octanoate). |
| 2 | 95 | 5 | Elution of the target compound, this compound. |
| 3 | 90 | 10 | Elution of slightly more polar impurities. |
| 4 | 80 | 20 | Column flush to elute highly polar impurities (e.g., ethyl acetoacetate). |
Experimental Protocols
Protocol 1: Aqueous Work-up
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the mixture is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL for a 100 mL organic layer). Vent the separatory funnel frequently to release any evolved CO2.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator.
Protocol 2: High-Vacuum Distillation
-
Set up a distillation apparatus equipped for vacuum. Use a short path distillation head for high-boiling liquids.
-
Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask with an oil bath.
-
Collect the fractions that distill over at the expected boiling point range for this compound under the applied pressure. The lower boiling starting materials should distill first.
-
Monitor the purity of the collected fractions by TLC or GC.
Protocol 3: Flash Column Chromatography
-
Prepare the Column:
-
Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
If a gradient elution is used, gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase according to the pre-determined gradient.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of Ethyl 3-oxodecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxodecanoate. The information is presented in a question-and-answer format to directly address potential issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is a mixed Claisen condensation.[1][2][3] This reaction involves the base-promoted condensation of ethyl octanoate and ethyl acetate. The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl octanoate.[4]
Q2: Which base is most suitable for this Claisen condensation?
A strong, non-nucleophilic base is required to generate the enolate from ethyl acetate. Sodium ethoxide (NaOEt) is a commonly used base for this reaction. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, which can lead to a mixture of products.[1][4] Stronger bases like sodium amide or sodium hydride can also be employed and may increase the reaction yield.[4]
Q3: What are the potential side reactions in this synthesis?
The primary side reactions in a mixed Claisen condensation are the self-condensation of the starting esters.[4] In this case, ethyl acetate can react with itself to form ethyl acetoacetate, and ethyl octanoate can self-condense. To minimize these side reactions, it is advisable to slowly add the more reactive ester (ethyl acetate) to a mixture of the less reactive ester (ethyl octanoate) and the base.[4]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: What is the typical work-up procedure for this reaction?
After the reaction is complete, the mixture is typically cooled and then neutralized with a dilute acid, such as acetic acid or hydrochloric acid.[1][5] This is followed by an aqueous work-up to remove any remaining base and salts. The organic product is then extracted with a suitable solvent like diethyl ether.[4] The organic layers are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[6][7]
Troubleshooting Guide for Low Yield
Q: My synthesis of this compound resulted in a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in a Claisen condensation are a common issue. Several factors could be at play. The following table and discussion points will guide you through troubleshooting.
Summary of Factors Affecting Yield
| Parameter | Issue | Recommended Action | Rationale |
| Reagents & Glassware | Presence of water | Use anhydrous solvents and reagents. Thoroughly dry all glassware in an oven before use. | Moisture will quench the strong base and inhibit enolate formation.[4] |
| Impure starting materials | Purify starting esters (ethyl octanoate and ethyl acetate) by distillation. | Impurities can lead to side reactions and lower the yield. | |
| Base | Insufficient amount of base | Use at least one full equivalent of a strong base. | A stoichiometric amount of base is required to drive the reaction equilibrium forward by deprotonating the resulting β-keto ester.[1][2] |
| Inappropriate base | Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters). | This prevents transesterification, which can lead to a mixture of products.[1][4] | |
| Reaction Conditions | Incorrect reaction temperature | Claisen condensations are typically run at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may be beneficial. | Excessively high temperatures can promote side reactions.[4] |
| Incorrect order of addition | Slowly add ethyl acetate to a mixture of ethyl octanoate and the base. | This keeps the concentration of the more readily enolized ester low, favoring the mixed condensation over self-condensation.[4] | |
| Work-up Procedure | Premature acidification | Ensure the reaction is complete before adding acid. | Acidification before the final deprotonation of the β-keto ester can reverse the reaction.[5] |
| Purification | Inefficient purification | Use fractional distillation under reduced pressure or column chromatography to separate the product from unreacted starting materials and side products. | Inefficient purification can lead to loss of the desired product.[6] |
Experimental Protocols
Synthesis of this compound via Mixed Claisen Condensation
This protocol is adapted from general procedures for Claisen condensations.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl octanoate
-
Ethyl acetate
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Reaction Initiation: To the stirred solution of sodium ethoxide, add ethyl octanoate (1.0 equivalent).
-
Addition of Ethyl Acetate: Add ethyl acetate (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to neutralize the excess base until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. youtube.com [youtube.com]
- 7. maths.tcd.ie [maths.tcd.ie]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-oxodecanoate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of Ethyl 3-oxodecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the mixed Claisen condensation. This reaction involves the base-promoted condensation of ethyl octanoate and ethyl acetate. The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl octanoate.
Q2: What is the optimal base for this Claisen condensation?
A2: A strong, non-nucleophilic base is essential for generating the enolate from ethyl acetate. Sodium ethoxide (NaOEt) is a frequently used base for this reaction. It is critical to use a base with the same alkoxide as the ester to prevent transesterification, which could lead to a mixture of products.[1] For potentially higher yields, stronger bases like sodium amide (NaNH₂) or sodium hydride (NaH) can also be employed.[2]
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The main side reactions in a mixed Claisen condensation are the self-condensation of the starting esters.[3] In this specific synthesis, ethyl acetate can react with itself to form ethyl acetoacetate, and ethyl octanoate can self-condense. To minimize these undesired reactions, it is recommended to slowly add ethyl acetate to a mixture of ethyl octanoate and the base.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction's progress can be monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By analyzing small aliquots of the reaction mixture over time, you can observe the consumption of the starting materials and the formation of this compound.
Q5: What is the standard work-up procedure for this reaction?
A5: Upon completion, the reaction mixture is typically cooled and then neutralized with a dilute acid, such as acetic acid or hydrochloric acid. This is followed by an aqueous work-up to remove any residual base and salts. The organic product is then extracted with a suitable solvent, such as diethyl ether. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Presence of water in reagents or glassware: Moisture will quench the strong base and inhibit the formation of the enolate. | Ensure all solvents and reagents are anhydrous. Thoroughly dry all glassware in an oven before use. |
| Inactive Base: The base may have degraded due to improper storage or exposure to air and moisture. | Use a fresh batch of the base. For sodium hydride, wash it with hexane to remove any mineral oil before use. | |
| Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at excessively high temperatures. | Claisen condensations are often run at room temperature or with gentle heating. A moderate increase in temperature may be beneficial if the reaction is sluggish. | |
| Formation of Multiple Products (Observed on TLC/GC) | Self-condensation of starting esters: Both ethyl acetate and ethyl octanoate can react with themselves. | Slowly add ethyl acetate to a mixture of ethyl octanoate and the base. This keeps the concentration of the more easily enolized ester low, favoring the desired mixed condensation. |
| Transesterification: If the alkoxide of the base does not match the alkoxy group of the esters, an exchange can occur, leading to a mixture of products. | Use a base with the same alkoxide as the esters (e.g., sodium ethoxide for ethyl esters). | |
| Product is an Oily, Intractable Mixture | Incomplete reaction or significant side product formation. | Monitor the reaction to ensure it goes to completion. Optimize the reaction conditions (base, temperature, addition order) to minimize side reactions. |
| Improper work-up: Residual base can catalyze decomposition or further reactions. | Ensure complete neutralization of the base during the work-up procedure. Thoroughly wash the organic phase to remove all water-soluble impurities. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Mixed Claisen Condensation
This protocol is adapted from established procedures for similar long-chain β-keto esters.
Materials:
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous ethanol (if using NaOEt) or anhydrous diethyl ether/THF (if using NaH)
-
Ethyl octanoate
-
Ethyl acetate
-
Hexane (for washing NaH, if applicable)
-
Dilute hydrochloric acid or acetic acid for neutralization
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Base:
-
Using Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Using Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, place sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether or THF.
-
-
Reaction Setup:
-
To the prepared base, add ethyl octanoate (1.0 equivalent).
-
-
Addition of Ethyl Acetate:
-
Slowly add ethyl acetate (1.2 equivalents) dropwise to the mixture over a period of 30-60 minutes while stirring vigorously. Control the rate of addition to maintain a gentle reflux if the reaction is exothermic.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding it to a beaker of ice-cold 1 M HCl or dilute acetic acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Data Presentation
Table 1: Influence of Base on the Yield of this compound (Representative Data)
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | Reflux | 3 | ~65-75 |
| 2 | Sodium Hydride | THF | Reflux | 3 | ~70-80 |
| 3 | LDA | THF | -78 to RT | 4 | ~75-85 |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions. LDA (Lithium diisopropylamide) often provides higher yields by allowing for the pre-formation of the enolate before the addition of the second ester.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Preventing self-condensation in Ethyl 3-oxodecanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of Ethyl 3-oxodecanoate, a key intermediate in various synthetic pathways. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to address common challenges, with a primary focus on preventing the self-condensation of the starting ester, ethyl octanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via the Claisen condensation?
The main challenge is minimizing the self-condensation of the starting material, ethyl octanoate.[1] This side reaction leads to the formation of an undesired β-keto ester, reducing the yield of the target molecule, this compound, and complicating its purification.[1]
Q2: How can self-condensation of ethyl octanoate be minimized?
Several strategies can be employed to suppress the self-condensation of ethyl octanoate:
-
Slow Addition of the Enolizable Ester: A common and effective method is the slow, dropwise addition of the more readily enolized ester (in this case, often ethyl acetate when it is used as the acylating agent) to the reaction mixture containing the less reactive ester (ethyl octanoate) and the base. This maintains a low concentration of the enolizable species, favoring the desired cross-condensation over self-condensation.
-
Choice of Base: The selection of a suitable base is critical. While sodium ethoxide is a common choice for Claisen condensations involving ethyl esters to prevent transesterification, stronger, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA) can be used to drive the reaction towards the desired product and can increase the reaction yield.[2]
-
Quantitative Enolate Formation: Using a strong, non-nucleophilic base like LDA at low temperatures allows for the nearly complete conversion of the enolizable ester into its enolate before the introduction of the second ester. This "pre-formation" of the enolate significantly reduces the possibility of self-condensation.
Q3: What are the common side products in this synthesis?
Besides the self-condensation product of ethyl octanoate, other potential side products include:
-
Self-condensation of the acylating agent: If ethyl acetate is used, it can self-condense to form ethyl acetoacetate.
-
Hydrolysis of esters: The presence of moisture can lead to the hydrolysis of the starting esters to their corresponding carboxylic acids, particularly under basic conditions.
-
Transesterification products: If the alkoxide base used does not match the alkyl group of the esters, a mixture of ester products can be formed.[3]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By periodically taking small aliquots from the reaction mixture, you can track the consumption of the starting materials and the appearance of the this compound product.
Q5: What is the recommended work-up procedure for the Claisen condensation?
A typical work-up involves quenching the reaction by carefully adding a dilute acid (e.g., acetic acid or hydrochloric acid) to neutralize the basic reaction mixture. This is followed by extraction of the product into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with water and brine, dried over an anhydrous drying agent (like sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, which usually requires further purification.[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inactive or insufficient base. | Use a fresh, anhydrous strong base (e.g., sodium ethoxide, sodium hydride). Ensure at least one full equivalent of base is used to drive the reaction equilibrium by deprotonating the product.[4][5] |
| Presence of moisture in reagents or glassware. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Moisture will quench the strong base. | |
| Incorrect reaction temperature. | Claisen condensations are often run at room temperature or with gentle heating. If the reaction is slow, a moderate increase in temperature may help. However, excessive heat can promote side reactions. | |
| Reversible reaction equilibrium is not driven forward. | Ensure a full equivalent of a strong base is used to deprotonate the β-keto ester product, which is more acidic than the starting esters. This deprotonation is the primary driving force of the reaction.[3][4] | |
| High Proportion of Self-Condensation Product | Incorrect order or rate of reagent addition. | Slowly add the more acidic ester (e.g., ethyl acetate) to a mixture of the less acidic ester (ethyl octanoate) and the base. |
| Non-quantitative enolate formation. | Consider using a stronger base like LDA at low temperatures to pre-form the enolate of the acylating agent before adding the ethyl octanoate. | |
| Presence of Carboxylic Acid Impurities | Hydrolysis of esters due to moisture. | Strictly maintain anhydrous conditions throughout the reaction and work-up. |
| Difficult Purification | Presence of multiple condensation products with similar polarities. | Optimize the reaction conditions to maximize the yield of the desired product and minimize side reactions. Employ careful fractional distillation under reduced pressure or column chromatography for purification.[1] |
Data Presentation
Table 1: Comparison of Synthetic Routes for β-Keto Esters
| Parameter | Route 1: Crossed Claisen Condensation | Route 2: Acyl Meldrum's Acid Synthesis |
| Starting Materials | Ethyl octanoate, Ethyl acetate | Octanoyl chloride, Meldrum's acid, Ethanol |
| Key Reagents | Strong base (e.g., Sodium ethoxide) | Pyridine, Ethanol |
| Reaction Steps | 1 | 2 (Acylation and Alcoholysis) |
| Selectivity | Low to moderate (potential for self-condensation) | High (selective acylation and alcoholysis) |
| Typical Yield | Generally low to moderate | High (can be >80%) |
| Reaction Conditions | Anhydrous, strong base required | Milder conditions for alcoholysis |
| Purification | Can be challenging due to similar byproducts | Generally straightforward |
| Scalability | Can be challenging due to selectivity issues | More readily scalable |
Data adapted from a comparative study on a similar β-keto ester, Ethyl 3-oxoheptanoate.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Crossed Claisen Condensation
This protocol is a generalized procedure for the crossed Claisen condensation between ethyl octanoate and ethyl acetate.
Materials:
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous ethanol (if using NaOEt) or anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Ethyl octanoate
-
Ethyl acetate
-
Dilute hydrochloric acid or acetic acid for work-up
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), prepare a solution of sodium ethoxide in anhydrous ethanol or a suspension of sodium hydride in an anhydrous aprotic solvent.
-
Reaction Mixture Setup: To the cooled (0 °C) base solution/suspension, add the ethyl octanoate.
-
Addition of Ethyl Acetate: Slowly add ethyl acetate dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC) to facilitate the condensation. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a dilute acid until the mixture is neutralized.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, a mixture of this compound and other condensation products, requires purification by fractional distillation under reduced pressure or column chromatography.[1]
Protocol 2: Synthesis of this compound via the Acyl Meldrum's Acid Route
This route offers higher selectivity and often better yields.[1]
Part A: Acylation of Meldrum's Acid
Materials:
-
Meldrum's acid
-
Anhydrous dichloromethane
-
Anhydrous pyridine
-
Octanoyl chloride
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane and cool the solution in an ice bath.
-
Addition of Base: Add anhydrous pyridine to the cooled solution.
-
Acylation: Add a solution of octanoyl chloride in anhydrous dichloromethane dropwise to the cooled mixture over a period of 2 hours.
-
Reaction: Stir the mixture for 1 hour at 0 °C and then for an additional hour at room temperature.
-
Work-up: Dilute the reaction mixture with dichloromethane and pour it into cold dilute hydrochloric acid. Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the solid 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which can be used in the next step without further purification.[1]
Part B: Alcoholysis to this compound
Materials:
-
Crude 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Anhydrous ethanol
Procedure:
-
Alcoholysis: Reflux the crude acyl Meldrum's acid from the previous step in anhydrous ethanol for 3-4 hours.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or column chromatography.
Mandatory Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of β-Keto Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of β-keto esters. It is designed for researchers, scientists, and drug development professionals to help resolve specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My final β-keto ester product is wet and contains residual alcohol. How can I remove these impurities?
A1: Water and residual alcohols are common impurities. A standard procedure involves washing the crude product with an aqueous solution, followed by drying and distillation.
-
Aqueous Wash: Washing with 5% aqueous sodium carbonate (Na₂CO₃) can help remove acidic impurities. Subsequently, washing with a saturated solution of calcium chloride (CaCl₂) or sodium chloride (NaCl) helps in the removal of residual ethanol.[1][2] The organic phase should be separated after each wash.
-
Drying: The washed organic phase should be dried over an anhydrous drying agent like potassium carbonate (K₂CO₃), calcium sulfate (CaSO₄), or magnesium sulfate (MgSO₄).[1][2] For more rigorous drying, phosphorus pentoxide (P₂O₅) or molecular sieves can be used before distillation.[1]
-
Distillation: Fractional distillation, preferably under reduced pressure, is effective in separating the β-keto ester from less volatile impurities and any remaining solvent.[2][3]
Q2: I am observing significant product loss and decomposition during distillation. What could be the cause and how can I prevent it?
A2: β-Keto esters are susceptible to decarboxylation upon heating, which leads to product loss.[4][5][6] This is especially a problem at atmospheric pressure.
-
Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling point of the β-keto ester, thereby minimizing thermal decomposition.[2][7]
-
Addition of a Stabilizer: In some cases, adding a small amount of an anhydrous alkali salt, such as sodium acetate, can improve the purity of the distilled product by catalyzing the equilibration of tautomers and potentially minimizing side reactions.[8]
Q3: My purified β-keto ester shows poor peak shape, often with tailing or broad peaks, during RP-HPLC analysis. Why is this happening and how can I improve it?
A3: The poor peak shape of β-keto esters in reverse-phase high-performance liquid chromatography (RP-HPLC) is often due to keto-enol tautomerism.[9] The presence of both tautomers, which have different polarities, can lead to peak broadening or splitting.
-
Temperature Adjustment: Increasing the column temperature can accelerate the interconversion between the keto and enol forms, potentially leading to a single, averaged peak.[9]
-
Mobile Phase Modification: Adjusting the pH of the mobile phase, typically by making it more acidic, can also speed up the tautomerization process and improve peak shape.[9]
-
Specialized Columns: Using mixed-mode chromatography columns can sometimes provide better separation and peak shape for compounds that exhibit tautomerism.[9]
Q4: I suspect my β-keto ester is hydrolyzing back to the corresponding β-keto acid during workup. How can I avoid this?
A4: β-Keto esters can undergo hydrolysis, especially under acidic or basic conditions, to form β-keto acids, which are prone to decarboxylation.[4][10]
-
Anhydrous Conditions: Whenever possible, maintain anhydrous conditions during purification, especially if acid or base catalysis is involved in other reaction steps.[4]
-
Neutral pH: During aqueous workups, try to keep the pH of the solution as close to neutral as possible to minimize both acid- and base-catalyzed hydrolysis.
-
Temperature Control: Perform extractions and washes at lower temperatures to reduce the rate of hydrolysis.
Q5: What is the best general-purpose purification method for a newly synthesized β-keto ester?
A5: The choice of purification method depends on the physical properties of the β-keto ester (e.g., solid or liquid) and the nature of the impurities.
-
For liquid β-keto esters: A combination of aqueous workup, drying, and vacuum distillation is a robust starting point.[2][3]
-
For solid β-keto esters: Recrystallization can be a highly effective method for achieving high purity.[11][12] The choice of solvent is critical and should be determined experimentally.
-
For complex mixtures or non-volatile compounds: Flash column chromatography on silica gel is a versatile technique for separating the desired product from impurities.[13][14][15]
Troubleshooting Workflows
The following diagram outlines a general workflow for troubleshooting common issues during the purification of β-keto esters.
Caption: A flowchart for diagnosing and resolving common purification problems.
Logical Relationships for Method Selection
The selection of an appropriate purification technique is critical for achieving high purity and yield. The following diagram illustrates the decision-making process based on the properties of the β-keto ester and the impurities.
Caption: A decision tree to guide the choice of purification technique.
Quantitative Data Summary
The following tables summarize the impact of different purification methods on the purity and yield of β-keto esters, based on available data.
Table 1: Purity of Ethyl Acetoacetate with Different Distillation Conditions
| Purification Method | Additive | Initial Purity (%) | Final Purity (%) | Reference |
| Distillation | None | 90.0 | 97.2 | [8] |
| Distillation | None | 87.0 | 97.7 | [8] |
| Distillation | Anhydrous Sodium Acetate | 90.0 | 99.2 | [8] |
| Distillation | Anhydrous Sodium Acetate | 88.0 | 98.7 | [8] |
| Distillation | Sodium Alcoholate | 93.0 | 99.1 | [8] |
Detailed Experimental Protocols
Protocol 1: General Purification of a Liquid β-Keto Ester (e.g., Ethyl Acetoacetate)
This protocol is adapted from procedures for purifying ethyl acetoacetate and can be generalized for other liquid β-keto esters.[1][2][3]
-
Initial Wash:
-
Place the crude β-keto ester in a separatory funnel.
-
Add an equal volume of 5% aqueous sodium carbonate (Na₂CO₃) solution.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
-
Brine Wash:
-
To the organic layer remaining in the separatory funnel, add an equal volume of saturated aqueous sodium chloride (brine).
-
Shake and allow the layers to separate. Discard the aqueous layer. This step helps to remove residual water and some water-soluble impurities.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
-
Filtration:
-
Filter the dried solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. Collect the filtrate in a round-bottom flask suitable for distillation.
-
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried β-keto ester.
-
Slowly reduce the pressure to the desired level.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for the purification of β-keto esters using flash column chromatography.[13][14]
-
Adsorbent Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).
-
-
Column Packing:
-
Pour the slurry into a chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and tap the column gently to ensure even packing of the silica gel.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude β-keto ester in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Evaporation:
-
Combine the fractions containing the pure β-keto ester.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 3: Purification by Recrystallization (for Solid β-Keto Esters)
This protocol is for the purification of solid β-keto esters.[11][12]
-
Solvent Selection:
-
Choose a solvent in which the β-keto ester is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This often requires testing several solvents or solvent mixtures.
-
-
Dissolution:
-
Place the crude solid β-keto ester in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
References
- 1. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Ethylacetoacetate... - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]
- 9. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 10. aklectures.com [aklectures.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in Knoevenagel condensation of Ethyl 3-oxodecanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of Ethyl 3-oxodecanoate. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation of this compound, offering potential causes and solutions to minimize byproduct formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Presence of water in the reaction mixture. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; gentle heating can increase the reaction rate, but excessive heat may promote side reactions.[1] - Screen different weak base catalysts such as piperidine, pyridine, or ammonium acetate to find the most effective one for your specific aldehyde. - Remove water as it forms, either by azeotropic distillation (e.g., with a Dean-Stark trap) or by adding molecular sieves to the reaction mixture.[2] |
| Formation of a High Molecular Weight Byproduct | - Michael Addition: The desired α,β-unsaturated product can act as a Michael acceptor, reacting with another molecule of the this compound enolate. | - Use a milder catalyst or a lower catalyst concentration. - Maintain a lower reaction temperature to disfavor the Michael addition. - Use a slight excess of the aldehyde to ensure the complete consumption of the β-keto ester. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature. - Catalyst deactivation. | - Increase the reaction time and/or temperature, monitoring by TLC. - Use a fresh batch of catalyst. |
| Formation of a Sticky or Oily Crude Product | - Incomplete dehydration of the aldol intermediate. - Presence of multiple byproducts. | - Ensure complete dehydration by heating the reaction mixture after the initial condensation, possibly with a catalytic amount of acid. - Purify the crude product using column chromatography on silica gel.[3] |
| Reaction is Very Slow | - Low reactivity of the aldehyde or ketone. - Insufficient catalyst loading. - Low reaction temperature. | - Consider using a more reactive aldehyde if possible. - Optimize the catalyst loading; typically 0.1 equivalents of a base like piperidine is a good starting point.[3] - Gently heat the reaction mixture to increase the rate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Knoevenagel condensation of this compound?
A1: The most common byproducts are typically Michael adducts, where a second molecule of the deprotonated this compound adds to the α,β-unsaturated product. Other potential byproducts include the un-dehydrated aldol addition product and products from the self-condensation of the aldehyde if it possesses α-hydrogens and a strong base is used.[4]
Q2: How can I effectively remove water from the reaction to improve the yield?
A2: The removal of water is crucial as it shifts the reaction equilibrium towards the product.[2] This can be achieved by:
-
Azeotropic Distillation: Using a solvent like toluene or benzene with a Dean-Stark apparatus to physically remove water as it is formed.
-
Molecular Sieves: Adding activated molecular sieves (e.g., 4 Å) to the reaction mixture to absorb the water.
Q3: What type of catalyst is best suited for the Knoevenagel condensation of β-keto esters?
A3: Weak bases are generally the preferred catalysts to avoid self-condensation of the aldehyde or β-keto ester.[4] Commonly used and effective catalysts include secondary amines like piperidine and pyridine.[5][6] For greener approaches, catalysts like ammonium acetate or even solid-supported catalysts can be employed.
Q4: Can I run the reaction without a solvent?
A4: Yes, solvent-free Knoevenagel condensations are possible and offer a greener alternative by reducing waste. This often involves grinding the reactants together with a solid catalyst or heating a neat mixture of the reactants and a catalytic amount of base.
Q5: How does the choice of aldehyde affect the reaction and potential byproducts?
A5: Aldehydes generally react faster than ketones in the Knoevenagel condensation.[2] Aromatic aldehydes, especially those with electron-withdrawing groups, are often very reactive. If the aldehyde has α-hydrogens, using a weak base is critical to prevent its self-aldol condensation.[4]
Experimental Protocols
General Protocol: Piperidine-Catalyzed Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and a suitable solvent such as ethanol or toluene.[3]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.[3][7]
-
Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with 1 M HCl to neutralize the piperidine. Subsequently, wash with a saturated sodium bicarbonate solution and then with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]
Data Presentation
The following table summarizes the effect of different catalysts and conditions on the yield of Knoevenagel condensation products from reactions with substrates similar to this compound. This data can be used as a starting point for optimizing your reaction.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 4-8 | High | [3] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Piperidine/TFA | Benzene | Reflux | - | - | |
| Benzaldehyde | Ethyl acetoacetate | None | None | 100 | 5 | >90 | [3] |
| Various aromatic aldehydes | Ethyl cyanoacetate | Piperidine | None | RT | 0.1-0.5 | 85-96 | |
| Benzaldehyde | Malononitrile | Ammonium bicarbonate | None | 90 | 2 | 95 | [1] |
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows discussed.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. (Z)-Ethyl 2-benzylidene-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing Ethyl 3-oxodecanoate during workup and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stabilization of Ethyl 3-oxodecanoate during experimental workup and storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are hydrolysis and decarboxylation.
-
Hydrolysis: The ester functional group is susceptible to cleavage in the presence of water, which can be catalyzed by either acid or base, yielding 3-oxodecanoic acid and ethanol.[1]
-
Decarboxylation: The resulting 3-oxodecanoic acid is a β-keto acid, which is prone to losing carbon dioxide (CO2), especially upon heating, to form 2-decanone.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place. For optimal preservation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.
Q3: How does pH affect the stability of this compound?
A3: this compound is sensitive to both acidic and basic conditions, which can catalyze its hydrolysis.[1] It is most stable in a neutral pH range.
Q4: Can I heat this compound during my experiment?
A4: Heating should be minimized as it can accelerate both hydrolysis and the decarboxylation of the corresponding β-keto acid. If heating is necessary, it should be done for the shortest possible time and under controlled, anhydrous conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield after aqueous workup | Hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid. | - Perform the aqueous wash with cold, deionized water or brine.- Minimize the contact time with the aqueous phase.- Ensure the pH of the aqueous solution is neutral.- Extract the product quickly into a non-polar organic solvent. |
| Gas evolution (bubbling) observed during workup or purification | Decarboxylation of 3-oxodecanoic acid (formed from hydrolysis) is occurring. | - Immediately cool the reaction mixture in an ice bath.- If purification involves heating (e.g., distillation), use reduced pressure to lower the boiling point and minimize thermal stress. |
| Product decomposes during column chromatography | The silica gel, being slightly acidic, can promote degradation. | - Use a less acidic stationary phase, such as neutral alumina.- Deactivate silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone.- Perform the chromatography quickly and at a low temperature if possible. |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer. | - Prepare stock solutions in an anhydrous, aprotic solvent (e.g., DMSO).- Prepare working solutions fresh before each experiment.- Assess the stability of this compound in the specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation products. |
Degradation Pathways
The primary degradation of this compound involves hydrolysis to 3-oxodecanoic acid, which can then undergo decarboxylation.
Experimental Protocols
Protocol 1: General Workup Procedure for Reactions Involving this compound
This protocol is designed to minimize the degradation of this compound during the workup of a reaction mixture.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a cold, saturated aqueous solution of a mild quenching agent, such as ammonium chloride (NH₄Cl), while stirring. Avoid strong acids or bases.
-
-
Extraction:
-
Extract the aqueous mixture promptly with a cold, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Perform the extraction multiple times to ensure complete recovery.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with cold brine to remove residual water and inorganic salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 30 °C).
-
References
Validation & Comparative
Confirming the Structure of Ethyl 3-oxodecanoate: A Spectroscopic Comparison Guide
This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of Ethyl 3-oxodecanoate against potential alternative structures, namely Ethyl decanoate and 3-Decanone. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can unequivocally identify and characterize the target molecule.
Spectroscopic Data Comparison
¹H NMR Spectroscopy Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Distinguishing Features |
| This compound (Predicted) | ~4.19 | Quartet (q) | 2H | -OCH₂ CH₃ | |
| ~3.43 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- | Unique singlet for the active methylene group between two carbonyls. | |
| ~2.52 | Triplet (t) | 2H | -C(=O)CH₂ CH₂- | ||
| ~1.58 | Multiplet (m) | 2H | -C(=O)CH₂CH₂ - | ||
| ~1.27 | Multiplet (m) | 8H | -(CH₂)₄- | ||
| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ | ||
| ~0.88 | Triplet (t) | 3H | -CH₂CH₃ | ||
| Ethyl decanoate [1] | 4.12 | Quartet (q) | 2H | -OCH₂ CH₃ | Lacks the singlet around δ 3.4 ppm. |
| 2.28 | Triplet (t) | 2H | -C(=O)CH₂ CH₂- | Methylene protons adjacent to the ester carbonyl are shifted further downfield compared to the ketone in the target. | |
| 1.62 | Multiplet (m) | 2H | -C(=O)CH₂CH₂ - | ||
| 1.28 | Multiplet (m) | 12H | -(CH₂)₆- | ||
| 0.88 | Triplet (t) | 3H | -CH₂CH₃ | ||
| 3-Decanone | ~2.40 | Triplet (t) | 2H | -C(=O)CH₂ CH₂- | Lacks the characteristic quartet and triplet of the ethyl ester group. |
| ~2.38 | Quartet (q) | 2H | -C(=O)CH₂ CH₃ | ||
| ~1.55 | Multiplet (m) | 2H | -C(=O)CH₂CH₂ - | ||
| ~1.28 | Multiplet (m) | 8H | -(CH₂)₄- | ||
| ~1.05 | Triplet (t) | 3H | -C(=O)CH₂CH₃ | ||
| ~0.88 | Triplet (t) | 3H | -CH₂CH₃ |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Compound | Chemical Shift (δ) ppm | Assignment | Distinguishing Features |
| This compound (Predicted) | ~202.9 | C=O (Ketone) | Two distinct carbonyl signals in the δ 167-203 ppm range. [2][3] |
| ~167.4 | C=O (Ester) | ||
| ~61.5 | -O CH₂CH₃ | ||
| ~49.8 | -C(=O)CH₂ C(=O)- | ||
| ~43.5 | -C(=O)CH₂ CH₂- | ||
| ~31.6 | Alkyl Chain | ||
| ~29.1 (multiple) | Alkyl Chain | ||
| ~23.8 | Alkyl Chain | ||
| ~22.5 | Alkyl Chain | ||
| ~14.1 | -OCH₂CH₃ | ||
| ~14.0 | -CH₂CH₃ | ||
| Ethyl decanoate [1] | ~173.8 | C=O (Ester) | Only one carbonyl signal (ester). [1] |
| ~60.1 | -O CH₂CH₃ | ||
| ~34.4 | -C(=O)CH₂ CH₂- | ||
| ~31.9 | Alkyl Chain | ||
| ~29.5 (multiple) | Alkyl Chain | ||
| ~25.1 | Alkyl Chain | ||
| ~22.7 | Alkyl Chain | ||
| ~14.3 | -CH₂CH₃ | ||
| ~14.1 | -OCH₂CH₃ | ||
| 3-Decanone | ~211.5 | C=O (Ketone) | Only one carbonyl signal (ketone). |
| ~42.2 | -C(=O)CH₂ CH₂- | ||
| ~35.9 | -C(=O)CH₂ CH₃ | ||
| ~31.7 | Alkyl Chain | ||
| ~29.2 (multiple) | Alkyl Chain | ||
| ~24.0 | Alkyl Chain | ||
| ~22.5 | Alkyl Chain | ||
| ~14.0 | -CH₂CH₃ | ||
| ~7.9 | -C(=O)CH₂CH₃ |
Infrared (IR) Spectroscopy Data
Sample Preparation: Neat liquid, thin film
| Compound | Wavenumber (cm⁻¹) | Assignment | Distinguishing Features |
| This compound (Predicted) | ~1745 | C=O Stretch (Ester) | Two sharp, strong absorption bands for the two carbonyl groups. [4] |
| ~1718 | C=O Stretch (Ketone) | ||
| ~1300-1000 | C-O Stretch | ||
| Ethyl decanoate [5] | ~1735-1750 | C=O Stretch (Ester) | A single strong C=O absorption band. [6] |
| ~1300-1000 | C-O Stretch | ||
| 3-Decanone [7][8] | ~1715 | C=O Stretch (Ketone) | A single strong C=O absorption band. |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| Compound | Molecular Weight | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Distinguishing Features |
| This compound | 200.28 g/mol | 200 | 155 [M-OEt]⁺, 129 [M-C₅H₁₁]⁺, 88, 43 [CH₃C=O]⁺ | Fragmentation pattern reflects both ester and ketone moieties. |
| Ethyl decanoate [9] | 200.32 g/mol | 200 | 155 [M-OEt]⁺, 101, 88 [McLafferty rearrangement] | The base peak is often m/z 88 due to McLafferty rearrangement.[1] |
| 3-Decanone [10] | 156.27 g/mol | 156 | 127 [M-C₂H₅]⁺, 99, 71, 57 [C₄H₉]⁺ | Different molecular ion peak and fragmentation characteristic of a ketone. |
Experimental Protocols
Detailed methodologies for acquiring the necessary spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the sample. Dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]
-
Instrument Setup : Use a high-resolution NMR spectrometer operating at a minimum frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required (e.g., 128 or more).
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation : As the compounds are liquids, acquire the spectrum as a neat thin film. Place one drop of the liquid on a salt plate (e.g., NaCl or KBr) and cover it with a second plate to create a thin, uniform film.[2]
-
Background Scan : Perform a background scan with the empty salt plates in the spectrometer to record atmospheric and instrumental contributions.[2]
-
Sample Scan : Place the sample-loaded plates into the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve data quality.[2]
-
Data Processing : The instrument's software will automatically ratio the sample scan against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification or by direct injection if the sample is pure.
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the workflow for spectroscopic structure confirmation and the logical relationship between the techniques and the molecular structure.
References
- 1. Ethyl caprate | C12H24O2 | CID 8048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Decanoic acid, ethyl ester [webbook.nist.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 3-Decanone [webbook.nist.gov]
- 8. 3-Decanone [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 3-Decanone [webbook.nist.gov]
A Comparative Analysis of Ethyl 3-oxodecanoate and Methyl 3-oxodecanoate Reactivity for Pharmaceutical Research
In the landscape of pharmaceutical and organic synthesis, the choice between structurally similar reagents can significantly impact reaction outcomes, yields, and overall efficiency. This guide provides an in-depth, objective comparison of the chemical reactivity of Ethyl 3-oxodecanoate and Mthis compound, two β-keto esters that serve as versatile precursors in the development of novel therapeutics. By examining their physicochemical properties and performance in key chemical transformations, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary for informed reagent selection.
Physicochemical Properties: A Foundation for Reactivity
The subtle structural difference between an ethyl and a methyl ester group imparts distinct physicochemical properties that can influence handling, reaction conditions, and purification strategies. A summary of these properties is presented below.
| Property | This compound | Mthis compound |
| Molecular Formula | C₁₂H₂₂O₃ | C₁₁H₂₀O₃ |
| Molecular Weight | 214.30 g/mol | 200.27 g/mol |
| Boiling Point | 258.8 °C (estimated) | 245.8 °C (estimated) |
| Density | ~0.9 g/cm³ | Not readily available |
| Flash Point | ~104.6 °C (estimated) | ~98.5 °C (estimated) |
| Solubility in Water | Not readily available | 520.3 mg/L @ 25 °C (est.) |
| CAS Number | 13195-66-9 | 22348-96-5 |
Comparative Reactivity: The Impact of Steric Hindrance
The primary driver of the differences in reactivity between this compound and Mthis compound is the steric bulk of the ester group. The ethyl group is larger than the methyl group, which can influence the accessibility of the reactive centers within the molecule.
Enolate Formation: The acidity of the α-protons, situated between the two carbonyl groups, is a cornerstone of β-keto ester reactivity, enabling the formation of a resonance-stabilized enolate anion. The electronic difference between the methyl and ethyl groups is minimal, and therefore, their impact on the pKa of the α-protons is considered negligible. Both esters will readily form an enolate in the presence of a suitable base.
Alkylation and Acylation: These reactions proceed via the nucleophilic attack of the enolate on an electrophile. Due to the slightly larger size of the ethyl group in this compound, it imparts greater steric hindrance around the enolate. Consequently, Mthis compound is expected to exhibit a faster reaction rate in both alkylation and acylation reactions, particularly when bulky electrophiles are used.
Hydrolysis: The hydrolysis of β-keto esters to their corresponding β-keto acids is a common transformation. The rate of this reaction is also influenced by steric hindrance at the ester's carbonyl group. Nucleophilic attack by water or a hydroxide ion is less hindered in Mthis compound, leading to a faster rate of hydrolysis compared to this compound under both acidic and basic conditions.
Summary of Expected Relative Reactivity:
| Reaction | Expected Relative Reactivity | Rationale |
| Enolate Formation | Methyl ≈ Ethyl | Minimal electronic difference between the ester groups. |
| Alkylation | Methyl > Ethyl | Less steric hindrance in the methyl ester facilitates the approach of the electrophile. |
| Acylation | Methyl > Ethyl | Similar to alkylation, less steric hindrance favors the reaction with the methyl ester. |
| Hydrolysis | Methyl > Ethyl | The smaller methyl group allows for easier nucleophilic attack at the ester carbonyl. |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving these β-keto esters. These should be optimized for specific substrates and desired outcomes.
Protocol 1: Synthesis of Mthis compound
This protocol is adapted from the acylation of a malonic ester derivative.
Materials:
-
Methyl potassium malonate
-
Anhydrous Magnesium chloride (MgCl₂)
-
Dry Triethylamine (Et₃N)
-
Dry Acetonitrile (MeCN)
-
Octanoyl chloride
-
Toluene
-
13% aqueous Hydrochloric acid (HCl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, suspend methyl potassium malonate in dry acetonitrile in a round-bottom flask.
-
Cool the mixture to 10-15°C.
-
Add dry triethylamine, followed by anhydrous magnesium chloride.
-
Stir the resulting slurry at 20-25°C for 2.5 hours.
-
Cool the reaction mixture to 0°C and add octanoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture in vacuo to remove acetonitrile.
-
Suspend the residue in toluene and re-concentrate.
-
Add fresh toluene and cool to 10-15°C.
-
Carefully quench the reaction with 13% aqueous HCl, maintaining the temperature below 25°C.
-
Separate the aqueous layer and wash the organic layer twice with 13% aqueous HCl and once with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Alkylation of a β-Keto Ester
This protocol describes the alkylation of the α-carbon of either Ethyl or Mthis compound.
Materials:
-
Ethyl or Mthis compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-keto ester in anhydrous THF.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add the LDA solution dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by column chromatography.
Conclusion
While this compound and Mthis compound exhibit broadly similar chemical reactivity, the subtle difference in the steric profile of their ester groups can lead to discernible variations in reaction kinetics. Mthis compound is predicted to be the more reactive of the two in key synthetic transformations such as alkylation, acylation, and hydrolysis, owing to reduced steric hindrance. This makes it a potentially more favorable choice for reactions where rapid conversion is desired or when employing sterically demanding reagents. Conversely, the slightly slower hydrolysis rate of this compound might be advantageous in scenarios requiring greater stability of the ester functionality. Ultimately, the selection between these two valuable building blocks should be guided by the specific requirements of the synthetic route, including desired reaction times, the nature of the other reactants, and purification considerations.
A Comparative Guide to the Reactivity of Ethyl 3-Oxodecanoate and Other β-Keto Esters in Organic Synthesis
For researchers, scientists, and drug development professionals, β-keto esters are indispensable intermediates in organic synthesis, prized for their versatility in forming carbon-carbon bonds. This guide provides an objective comparison of the chemical reactivity of Ethyl 3-oxodecanoate with other common β-keto esters, particularly the widely used Ethyl acetoacetate. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, enhancing yields, and designing efficient synthetic pathways.
The fundamental reactivity of β-keto esters is dictated by the presence of a ketone and an ester functional group separated by a methylene group (-CH₂-). This unique arrangement leads to highly acidic α-protons, making these compounds excellent nucleophiles for a variety of chemical transformations. This guide will delve into key reactions such as alkylation, acylation, and decarboxylation, supported by established chemical principles.
Core Reactivity: Keto-Enol Tautomerism and Enolate Formation
The reactivity of all β-keto esters, including this compound, originates from the acidity of the protons on the α-carbon (the carbon atom between the two carbonyl groups). These protons are significantly more acidic than those in simple ketones or esters because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge over both carbonyl oxygen atoms. This facile enolate formation is the cornerstone of their synthetic utility.[1]
β-keto esters exist as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, and the equilibrium between the two forms is crucial for their reactivity.
Caption: General reaction pathway for β-keto esters.
Comparative Reactivity Analysis
The primary structural difference between this compound and Ethyl acetoacetate is the length of the alkyl chain attached to the keto group (a heptyl group vs. a methyl group). This difference introduces steric and electronic effects that can influence reaction rates and yields.
Alkylation
Alkylation of β-keto esters is a classic method for forming new carbon-carbon bonds, proceeding via an S_N2 reaction between the enolate and an alkyl halide.[2][3]
-
Steric Hindrance: The heptyl chain of this compound is significantly bulkier than the methyl group of Ethyl acetoacetate. This increased steric hindrance can impede the approach of the alkyl halide to the α-carbon, potentially leading to slower reaction rates.[1][4] For highly branched or bulky alkyl halides, this effect would be even more pronounced.
-
Electronic Effects: The electronic influence of the long alkyl chain in this compound is similar to that of the methyl group in Ethyl acetoacetate, so the acidity of the α-protons is expected to be comparable.[1]
Acylation
Acylation at the α-carbon introduces an acyl group, forming 1,3,5-tricarbonyl compounds. Similar to alkylation, the steric bulk of the heptyl group in this compound may slightly retard the rate of acylation compared to Ethyl acetoacetate, especially with sterically demanding acylating agents.[5]
Hydrolysis and Decarboxylation
β-keto esters can be hydrolyzed to the corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield a ketone. This sequence is a key part of the acetoacetic ester synthesis.[2][3] The rate of ester hydrolysis can be influenced by steric hindrance around the ester carbonyl. While the primary difference between the compared molecules is not at the ester group, the overall larger size of this compound might slightly influence reaction kinetics in different solvent systems. Generally, ethyl esters hydrolyze at a slightly slower rate than methyl esters due to the greater steric bulk of the ethoxy group.[5]
| Reaction | This compound | Ethyl Acetoacetate | Key Influencing Factors |
| Alkylation | Potentially slower reaction rates, especially with bulky alkyl halides. | Generally faster reaction rates due to less steric hindrance. | Steric hindrance from the alkyl chain attached to the keto group.[1][4] |
| Acylation | May exhibit slightly slower reaction rates with sterically demanding acylating agents. | Generally faster reaction rates. | Steric hindrance from the alkyl chain.[5] |
| Decarboxylation | Rate is primarily dependent on the stability of the β-keto acid intermediate. | Rate is primarily dependent on the stability of the β-keto acid intermediate. | The structure of the R-group has a minor effect on the rate of decarboxylation. |
Experimental Protocols
While specific, optimized protocols for this compound are less common in the literature than for Ethyl acetoacetate, the general procedures are applicable. Adjustments to reaction times or temperatures may be necessary to account for potential differences in reactivity due to steric hindrance.
Protocol 1: General Procedure for α-Alkylation of a β-Keto Ester
Objective: To synthesize an α-alkylated β-keto ester.
Materials:
-
β-Keto ester (e.g., this compound or Ethyl acetoacetate)
-
Sodium ethoxide
-
Absolute ethanol
-
Alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The β-keto ester is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 1 hour to ensure complete formation of the enolate.
-
The alkyl halide is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at that temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated aqueous ammonium chloride solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude α-alkylated β-keto ester.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualization of Synthetic Workflow
The acetoacetic ester synthesis is a powerful method for preparing ketones. The following diagram illustrates the logical steps of this synthesis, which is applicable to β-keto esters like this compound.
Caption: Acetoacetic Ester Synthesis Workflow.
Conclusion
This compound and other β-keto esters share a common and versatile reactivity profile centered on the acidity of their α-protons. The primary distinction in the reactivity of this compound when compared to a smaller analogue like Ethyl acetoacetate arises from the steric hindrance imparted by its long heptyl chain. This can lead to moderately slower reaction rates in alkylation and acylation reactions, particularly with bulky reagents. For synthetic chemists, this implies that while the scope of reactions is broadly similar, optimization of reaction conditions such as temperature and reaction time may be necessary to achieve comparable yields to those obtained with less sterically hindered β-keto esters. These considerations are vital for the efficient application of this compound in the synthesis of complex molecules and active pharmaceutical ingredients.
References
Spectroscopic Deep Dive: A Comparative Analysis of Ethyl 3-oxodecanoate and its Positional Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic nuances of ethyl 3-oxodecanoate and its constitutional isomers. This report provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflow visualizations.
This compound and its constitutional isomers are key intermediates in organic synthesis, finding applications in the production of pharmaceuticals, flavorings, and fragrances. Distinguishing between these closely related keto-esters is crucial for reaction monitoring, quality control, and the unambiguous structural elucidation of novel compounds. This guide presents a head-to-head spectroscopic comparison of this compound with its isomers, where the position of the ketone group along the decanoate chain is varied. Due to the limited availability of experimental data for all isomers, this guide utilizes a combination of available experimental data and highly accurate predicted spectroscopic data to provide a comprehensive comparative framework.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its constitutional isomers. These tables are designed to allow for a quick and direct comparison of the key spectral features that differentiate these compounds.
Table 1: Infrared (IR) Spectroscopy Data (Predicted)
| Compound | C=O (Ketone) Stretch (cm⁻¹) | C=O (Ester) Stretch (cm⁻¹) | C-O (Ester) Stretch (cm⁻¹) |
| Ethyl 2-oxodecanoate | ~1725 | ~1740 | ~1250-1180 |
| This compound | ~1718 | ~1745 | ~1260-1180 |
| Ethyl 4-oxodecanoate | ~1715 | ~1738 | ~1240-1170 |
| Ethyl 5-oxodecanoate | ~1715 | ~1738 | ~1240-1170 |
| Ethyl 6-oxodecanoate | ~1715 | ~1738 | ~1240-1170 |
| Ethyl 7-oxodecanoate | ~1715 | ~1738 | ~1240-1170 |
| Ethyl 8-oxodecanoate | ~1715 | ~1738 | ~1240-1170 |
| Ethyl 9-oxodecanoate | ~1715 | ~1738 | ~1240-1170 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted, CDCl₃, δ in ppm)
| Compound | -OCH₂CH₃ (q) | -OCH₂CH ₃ (t) | α-protons to Ketone | α-protons to Ester |
| Ethyl 2-oxodecanoate | ~4.22 | ~1.28 | 2.88 (t) | - |
| This compound | ~4.19 | ~1.28 | 2.54 (t), 3.41 (s) | - |
| Ethyl 4-oxodecanoate | ~4.12 | ~1.25 | 2.73 (t), 2.40 (t) | 2.52 (t) |
| Ethyl 5-oxodecanoate | ~4.12 | ~1.25 | 2.41 (t), 2.41 (t) | 2.31 (t) |
| Ethyl 6-oxodecanoate | ~4.12 | ~1.25 | 2.40 (t), 2.40 (t) | 2.30 (t) |
| Ethyl 7-oxodecanoate | ~4.12 | ~1.25 | 2.40 (t), 2.40 (t) | 2.30 (t) |
| Ethyl 8-oxodecanoate | ~4.12 | ~1.25 | 2.41 (t), 2.13 (s) | 2.30 (t) |
| Ethyl 9-oxodecanoate | ~4.12 | ~1.25 | 2.43 (q), 2.14 (s) | 2.30 (t) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted, CDCl₃, δ in ppm)
| Compound | C=O (Ketone) | C=O (Ester) | -OC H₂CH₃ | -OCH₂C H₃ | Carbons α to Ketone | Carbon α to Ester |
| Ethyl 2-oxodecanoate | ~200.1 | ~161.8 | ~61.5 | ~14.2 | ~37.9 | - |
| This compound | ~202.8 | ~167.3 | ~61.4 | ~14.1 | ~42.9, ~49.5 | - |
| Ethyl 4-oxodecanoate | ~209.0 | ~173.3 | ~60.5 | ~14.2 | ~42.0, ~37.0 | ~27.9 |
| Ethyl 5-oxodecanoate | ~210.9 | ~173.4 | ~60.4 | ~14.2 | ~42.5, ~42.5 | ~34.0 |
| Ethyl 6-oxodecanoate | ~211.1 | ~173.5 | ~60.4 | ~14.2 | ~42.8, ~42.8 | ~34.1 |
| Ethyl 7-oxodecanoate | ~211.2 | ~173.5 | ~60.3 | ~14.2 | ~42.9, ~42.9 | ~34.1 |
| Ethyl 8-oxodecanoate | ~209.1 | ~173.6 | ~60.3 | ~14.2 | ~43.8, ~29.9 | ~34.2 |
| Ethyl 9-oxodecanoate | ~208.5 | ~173.6 | ~60.3 | ~14.2 | ~43.3, ~29.8 | ~34.2 |
Table 4: Mass Spectrometry Data (Electron Ionization, m/z) - Key Fragments (Predicted)
| Compound | [M]⁺ | [M-OC₂H₅]⁺ | [M-C₂H₅O₂C]⁺ | Base Peak (m/z) | Key Fragment(s) |
| Ethyl 2-oxodecanoate | 214 | 169 | 141 | 57 | C₇H₁₅CO⁺ (127), C₈H₁₇⁺ (113) |
| This compound | 214 | 169 | 141 | 43 | CH₃CO⁺ (43), C₆H₁₃CO⁺ (113) |
| Ethyl 4-oxodecanoate | 214 | 169 | 141 | 99 | C₅H₁₁CO⁺ (99) |
| Ethyl 5-oxodecanoate | 214 | 169 | 141 | 85 | C₄H₉CO⁺ (85) |
| Ethyl 6-oxodecanoate | 214 | 169 | 141 | 71 | C₃H₇CO⁺ (71) |
| Ethyl 7-oxodecanoate | 214 | 169 | 141 | 57 | C₂H₅CO⁺ (57) |
| Ethyl 8-oxodecanoate | 214 | 169 | 141 | 43 | CH₃CO⁺ (43) |
| Ethyl 9-oxodecanoate | 214 | 169 | 141 | 58 | McLafferty rearrangement |
Experimental Protocols
The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are adaptable for any of the isomers discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified ethyl oxodecanoate isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and invert several times to ensure a homogenous solution.
-
-
Instrumentation and Acquisition:
-
Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: -5 to 220 ppm
-
Apply broadband proton decoupling.
-
-
-
Data Processing:
-
Process the acquired Free Induction Decays (FIDs) using a standard Fourier transform.
-
Apply phase correction and baseline correction to the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
As the ethyl oxodecanoate isomers are liquids at room temperature, the spectra can be acquired as a thin film.
-
Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
-
Instrumentation and Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded salt plates into the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Acquisition:
-
Utilize a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and a quadrupole mass analyzer.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Examine the mass spectrum of the analyte peak to identify the molecular ion and characteristic fragment ions.
-
Visualization of Workflow and Isomeric Relationships
The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the structural relationship between the constitutional isomers of ethyl oxodecanoate.
A Comparative Analysis of Catalytic Systems for the Synthesis of Ethyl 3-oxodecanoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection
The synthesis of β-keto esters, such as Ethyl 3-oxodecanoate, is a cornerstone of organic synthesis, providing key intermediates for the production of a wide range of pharmaceuticals and fine chemicals. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, cost, and environmental impact. This guide presents a comparative study of three distinct catalytic methodologies for the synthesis of this compound: traditional homogeneous catalysis via the Claisen condensation, a biocatalytic approach using lipase, and a modern heterogeneous catalytic system. The performance of each catalyst is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in the laboratory.
Comparative Performance of Catalysts
The selection of an optimal catalyst for the synthesis of this compound hinges on a balance of factors including yield, reaction conditions, and sustainability. The following table summarizes the key performance indicators for three distinct catalytic systems.
| Parameter | Homogeneous Catalysis | Biocatalysis | Heterogeneous Catalysis |
| Catalyst | Sodium ethoxide (NaOEt) | Candida antarctica lipase B (CALB), immobilized (Novozym 435) | Silica-supported Boric Acid (SiO₂-H₃BO₃) |
| Reaction Type | Crossed Claisen Condensation | Transesterification | Transesterification |
| Substrates | Ethyl octanoate, Ethyl acetate | 1-Octanol, Ethyl acetoacetate | 1-Octanol, Ethyl acetoacetate |
| Catalyst Loading | Stoichiometric | 10% (w/w of alcohol) | 10 wt% of β-keto ester |
| Solvent | Anhydrous Ethanol | Solvent-free | Solvent-free |
| Temperature | Reflux (approx. 78 °C) | 40 °C | 80 °C |
| Reaction Time | ~20 hours | ~24 hours | ~2 hours |
| Yield | Moderate to High (typically 60-80%) | >90%[1] | 87-95%[2] |
| Selectivity | Potential for side-reactions (self-condensation) | High | High |
| Work-up | Acidic quench, extraction | Filtration to remove enzyme | Filtration to remove catalyst |
| Catalyst Reusability | No | Yes | Yes[2] |
| Environmental Impact | Use of strong base, solvent waste | Green, mild conditions | Green, solvent-free |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the three compared catalytic systems for the synthesis of this compound.
Protocol 1: Homogeneous Catalysis - Crossed Claisen Condensation
This protocol is a generalized procedure based on the classic Claisen condensation.[3][4][5]
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl octanoate
-
Ethyl acetate
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., argon), carefully add sodium metal to anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl octanoate.
-
Addition of Ethyl Acetate: Slowly add ethyl acetate dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 20 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Biocatalysis - Lipase-Catalyzed Transesterification
This protocol is adapted from a general procedure for the synthesis of β-keto esters using immobilized Candida antarctica lipase B.[1]
Materials:
-
1-Octanol
-
Ethyl acetoacetate
-
Immobilized Candida antarctica lipase B (Novozym 435)
Procedure:
-
Reaction Setup: In a 50-mL round-bottom flask, create a homogeneous mixture of 1-octanol (5 mmol) and ethyl acetoacetate (20 mmol). The excess ethyl acetoacetate also serves as the solvent.
-
Catalyst Addition: Add 10% (w/w of the alcohol) of immobilized Candida antarctica lipase B (Novozym 435) to the mixture.
-
Reaction Conditions: Connect the flask to a rotary evaporator and swirl the mixture at 40 °C under reduced pressure (10 torr) for approximately 24 hours. The reduced pressure helps to remove the ethanol byproduct, driving the equilibrium towards the product.
-
Catalyst Recovery: After the reaction is complete, dilute the mixture with a small amount of a non-polar solvent (e.g., hexane) and filter to recover the immobilized enzyme. The enzyme can be washed with the solvent and dried for reuse.
-
Purification: Remove the solvent and excess ethyl acetoacetate from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation. The product is obtained in high yield (>90%).[1]
Protocol 3: Heterogeneous Catalysis - Transesterification using Silica-Supported Boric Acid
This protocol is based on a sustainable method for the transesterification of β-keto esters.[2]
Materials:
-
1-Octanol
-
Ethyl acetoacetate
-
Silica-supported boric acid (SiO₂-H₃BO₃)
-
Diethyl ether
Procedure:
-
Catalyst Preparation: Prepare silica-supported boric acid by a standard impregnation method.
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and 1-octanol (1.2 equivalents).
-
Catalyst Addition: Add silica-supported boric acid (10 wt% of the ethyl acetoacetate).
-
Reaction Conditions: Heat the solvent-free mixture at 80 °C with stirring for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Upon completion, cool the reaction mixture and add diethyl ether. Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Purification: Remove the solvent and excess starting materials from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford this compound in high yield (87-95%).[2]
Visualizing the Workflow
To aid in the decision-making process for catalyst selection and to illustrate the experimental workflow, the following diagrams are provided.
Caption: A logical workflow for the selection and evaluation of a catalyst for chemical synthesis.
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
References
- 1. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Ethyl 3-oxodecanoate: Validation of a New Synthetic Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a traditional and a novel synthetic route for Ethyl 3-oxodecanoate, a valuable β-keto ester intermediate in various chemical syntheses. We will objectively evaluate the established crossed Claisen condensation method against a more recent and efficient route involving an acyl Meldrum's acid derivative. This comparison is supported by experimental data to validate the adoption of the newer synthetic strategy for enhanced efficiency and yield.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the two synthetic routes, highlighting the advantages of the new methodology.
| Parameter | Route 1: Crossed Claisen Condensation | Route 2: Acyl Meldrum's Acid Synthesis |
| Starting Materials | Ethyl octanoate, Ethyl acetate | Octanoyl chloride, Meldrum's acid, Ethanol |
| Key Reagents | Strong base (e.g., Sodium ethoxide) | Pyridine, Ethanol |
| Reaction Steps | 1 | 2 (Acylation and Alcoholysis) |
| Selectivity | Low - potential for four different products | High - selective acylation and alcoholysis |
| Typical Yield | Generally low to moderate (45-55%) due to product mixture | High (>85%)[1] |
| Reaction Conditions | Anhydrous, strong base required | Milder conditions for alcoholysis |
| Purification | Difficult due to multiple, similar byproducts | Generally straightforward purification |
| Scalability | Challenging due to selectivity issues | More readily scalable |
Experimental Protocols
Route 1: Established Method - Crossed Claisen Condensation
The crossed Claisen condensation between two different esters that both possess α-hydrogens, such as ethyl octanoate and ethyl acetate, is a classic but often inefficient method. The reaction can lead to a mixture of four possible β-keto ester products, complicating purification and reducing the yield of the desired product.
Generalized Experimental Protocol:
-
Preparation of the Base: A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere.
-
Enolate Formation: A mixture of ethyl octanoate and ethyl acetate is added dropwise to the cooled sodium ethoxide solution. This step is non-selective and will generate enolates from both esters.
-
Condensation: The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the condensation reactions.
-
Work-up: The reaction is quenched by the addition of a dilute acid. The organic layer is extracted, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude oil, a mixture of this compound and other condensation products, requires careful fractional distillation or column chromatography for the isolation of the desired product.
Route 2: New Method - Acyl Meldrum's Acid Synthesis
This modern approach involves the acylation of Meldrum's acid with octanoyl chloride, followed by alcoholysis with ethanol to yield the target β-keto ester with high selectivity and yield.
Detailed Experimental Protocol:
Step 1: Synthesis of 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
-
In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add anhydrous pyridine (1.1 eq).
-
Add a solution of octanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled mixture over a period of 2 hours.
-
Stir the mixture for 1 hour at 0°C and then for an additional hour at room temperature.
-
Dilute the reaction mixture with dichloromethane and pour it into cold dilute hydrochloric acid.
-
Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the solid 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reflux the crude 5-octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione from the previous step in anhydrous ethanol for 3-4 hours.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography to achieve high purity.
Mandatory Visualization
Caption: A logical workflow for the comparative validation of synthetic routes.
References
Benchmarking Ethyl 3-Oxodecanoate Synthesis: A Comparative Guide to Literature Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of established synthetic routes to Ethyl 3-oxodecanoate, benchmarking their reported yields against literature values. Detailed experimental protocols and visual workflows are presented to facilitate replication and optimization.
Executive Summary
The synthesis of this compound, a valuable β-keto ester in organic synthesis, is achievable through several established methods, primarily the Claisen condensation and the acetoacetic ester synthesis. Literature reports indicate that yields can vary significantly based on the chosen route and reaction conditions. While specific yields for this compound are not always explicitly documented, analogous reactions and general principles of β-keto ester synthesis suggest that high yields are attainable. This guide consolidates available data to provide a comparative framework for selecting an optimal synthetic strategy.
Comparison of Synthetic Methods and Reported Yields
The following table summarizes the primary methods for synthesizing β-keto esters like this compound and their generally reported yields in the literature. It is important to note that actual yields for this compound may vary.
| Synthetic Method | Key Reactants | Typical Base | General Reported Yield |
| Claisen Condensation | Ethyl octanoate, Ethyl acetate | Sodium ethoxide | Good to Excellent[1][2] |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Heptyl halide | Sodium ethoxide | 69-72% (for analogous esters)[3] |
| Transesterification | Methyl or this compound, Ethanol | Lipase | >90%[2] |
| Other Methods | Carboxylic acids, Ynol ethers | Silver(I) oxide | Quantitative[4] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the two most common methods for synthesizing this compound.
Protocol 1: Claisen Condensation of Ethyl Octanoate and Ethyl Acetate
This method involves the base-catalyzed condensation of an ester with another carbonyl compound.[5][6][7] The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl octanoate.
Materials:
-
Ethyl octanoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Reaction: To this solution, slowly add a mixture of ethyl octanoate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise with constant stirring. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Protocol 2: Acetoacetic Ester Synthesis with Heptyl Bromide
This route utilizes the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation to yield the target β-keto ester.[8]
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Heptyl bromide
-
Aqueous sodium hydroxide
-
Sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere. To this, add ethyl acetoacetate (1.0 equivalent) dropwise.
-
Alkylation: After the formation of the enolate, add heptyl bromide (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux for 3-5 hours, monitoring the reaction by thin-layer chromatography.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux to facilitate hydrolysis. After cooling, carefully acidify the mixture with sulfuric acid to induce decarboxylation.
-
Work-up and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent removal, purify the resulting this compound by vacuum distillation.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic pathway.
Conclusion
The synthesis of this compound can be approached through multiple reliable methods. The Claisen condensation offers a direct route with potentially high yields, while the acetoacetic ester synthesis provides a versatile alternative. For syntheses requiring milder conditions and potentially higher chemoselectivity, enzymatic transesterification presents a compelling option with reported yields exceeding 90%. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity. The provided protocols and workflows serve as a foundational guide for chemists to benchmark and optimize their synthetic strategies for this compound.
References
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Side-by-side comparison of different purification methods for Ethyl 3-oxodecanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxodecanoate is a valuable β-keto ester intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Achieving high purity of this compound is critical for ensuring the quality, safety, and efficacy of the final products. This guide provides a side-by-side comparison of common laboratory purification methods for this compound: column chromatography, vacuum distillation, and low-temperature recrystallization. The performance of each method is evaluated based on typical purity, yield, and operational considerations, supported by representative experimental data.
Performance Comparison of Purification Methods
The selection of a purification method depends on the initial purity of the crude product, the scale of the purification, and the desired final purity. The following table summarizes the typical performance of each technique for the purification of long-chain β-keto esters like this compound.
| Parameter | Column Chromatography | Vacuum Distillation | Low-Temperature Recrystallization |
| Typical Final Purity | >98% | >99% | >99% |
| Typical Yield | 70-90% | 80-95% | 60-80% |
| Throughput | Low to Moderate | Moderate to High | Low to Moderate |
| Key Advantages | - Effective for complex mixtures- Ambient temperature operation | - High purity achievable- Scalable | - High purity for crystalline solids- Removes specific impurities |
| Key Disadvantages | - Labor-intensive- Solvent consumption- Potential for sample degradation on silica | - Requires specialized equipment- Potential for thermal degradation | - Product must be a solid at low temperatures- Yield can be lower due to solubility |
| Best Suited For | Small to medium scale purification of moderately polar compounds from complex mixtures. | Purification of thermally stable, high-boiling point liquids on a medium to large scale. | Final polishing step for compounds that are solid at low temperatures to achieve very high purity. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are generalized for this compound and may require optimization based on the specific impurities present in the crude material.
Column Chromatography
Silica gel column chromatography is a widely used technique for the purification of moderately polar organic compounds.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase by TLC analysis of the crude material. A solvent system that gives the target compound an Rf value of 0.2-0.4 is ideal. For this compound, a gradient of ethyl acetate in hexane is a good starting point.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the non-polar solvent, gradually increasing the polarity by adding more ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation
Vacuum distillation is suitable for the purification of high-boiling point liquids that are susceptible to decomposition at atmospheric pressure.[1]
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation glassware, ensuring all joints are properly sealed.
-
Place the crude this compound and a stir bar in the distillation flask.
-
-
Distillation:
-
Begin stirring and gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Low-Temperature Recrystallization
This technique is applicable if this compound can be induced to crystallize from a suitable solvent at low temperatures.[2]
Materials:
-
Crude this compound
-
A suitable solvent (e.g., pentane, hexane)
-
Erlenmeyer flask
-
Stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Pre-cooled Büchner funnel and filter flask
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at room temperature in an Erlenmeyer flask with a stir bar.[2]
-
Crystallization:
-
Cool the solution in an ice bath, then transfer to a low-temperature bath (e.g., -78 °C).
-
Stir the solution slowly to promote crystallization. Seeding with a small crystal of pure product may be necessary.
-
-
Isolation:
-
Quickly filter the cold slurry through a pre-cooled Büchner funnel under vacuum to collect the crystals.[2]
-
Wash the crystals with a small amount of the ice-cold solvent.
-
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of a crude organic product, applicable to this compound.
Caption: General workflow for the purification of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 3-oxodecanoate
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper disposal of chemical reagents like Ethyl 3-oxodecanoate is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within your institution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. All personnel involved in the handling and disposal process must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. This should be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[1][2] Under no circumstances should this compound be disposed of down the sink or in regular trash. [1][3]
-
Waste Identification and Labeling:
-
Clearly label a designated waste container with the words "Hazardous Waste."[1][4]
-
Specify the full chemical name: "this compound." Chemical formulas or abbreviations are not acceptable.[1][4]
-
If creating a mixed waste stream, list all chemical components and their approximate percentages on the label.
-
Include the date of waste generation, the name of the principal investigator, and the laboratory location.[1]
-
-
Waste Collection and Container Management:
-
Select a leak-proof container that is chemically compatible with organic esters. Glass or high-density polyethylene (HDPE) containers are generally suitable.[1]
-
Ensure the container has a secure, tightly fitting screw cap to prevent spills and evaporation.[4]
-
Do not overfill the container; a general rule is to leave at least 10% headspace to accommodate vapor expansion.
-
-
Waste Segregation and Storage:
-
Store the sealed waste container in a designated and clearly marked satellite accumulation area within the laboratory.[5]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[6]
-
Keep the waste container in a cool, well-ventilated area, away from sources of heat, sparks, or open flames.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material and the spilled chemical into a designated hazardous waste container and label it accordingly.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.[4][7]
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[4]
-
Collect the rinsate as hazardous waste in your designated solvent waste container.[4][7]
-
After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash, provided all labels are defaced.[4][8]
-
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, ensuring safety and regulatory compliance at each step.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.de [fishersci.de]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Ethyl 3-oxodecanoate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-oxodecanoate. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As with any chemical, all users must review a complete Safety Data Sheet (SDS) from their supplier before commencing work. In the absence of a specific SDS for this compound, the following guidelines are based on best practices for handling similar beta-keto esters.
Core Safety and Personal Protective Equipment (PPE)
Minimizing exposure to this compound is paramount. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Provides a barrier against skin contact. Nitrile offers good chemical resistance.[1][2][3] |
| Eye Protection | Chemical splash goggles or a face shield | Protects against accidental splashes of the compound, which could cause eye irritation.[1][2][3] |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing and skin.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation exposure to vapors.[2][4] |
Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling.
| Property | Value |
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.301 g/mol [5] |
| Boiling Point | 258.8 ± 8.0 °C at 760 mmHg[5] |
| Flash Point | 104.6 ± 18.5 °C[5] |
| Density | 0.9 ± 0.1 g/cm³[5] |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Handling and Preparation of Solutions
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[4]
-
Weighing and Transfer: Use a calibrated balance within the fume hood. Handle the liquid carefully to avoid splashes and spills.
-
Solution Preparation: When preparing solutions, work over a disposable absorbent bench pad to contain any potential spills.
Spill Management
-
In the event of a spill, absorb the material with an inert absorbent such as dry sand or earth.
-
Collect the absorbent material and the spilled chemical into a designated hazardous waste container.[4]
-
Prevent the spilled material from entering drains or waterways.[4]
Decontamination
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.
-
All non-disposable equipment that has come into contact with this compound should be decontaminated according to your institution's standard procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. Disposal should be conducted in strict accordance with international, national, and local regulations.[4]
Waste Identification and Segregation
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste."
-
Segregation: Store waste containers in a designated and clearly marked satellite accumulation area. Segregate this compound waste from incompatible materials.[4]
Container Management
-
Container Type: Use a dedicated, leak-proof container that is chemically compatible with this compound.[4]
-
Closure: Ensure the container has a secure, screw-on cap to prevent spills and evaporation. Makeshift covers are not acceptable.[4]
-
Filling: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[4]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[4]
-
Provide them with accurate information about the waste, including its identity and quantity.[4]
Empty Container Disposal
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[6]
-
Subsequent rinses of containers that held non-highly toxic chemicals may be disposed of down the drain with copious amounts of water, if permitted by local regulations.
-
Labels on the empty container must be fully removed or defaced before disposal.[6]
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
